Cycloastragenol
Description
Historical Context and Research Evolution of Cycloastragenol (B1669396)
This compound (CAG) is a triterpenoid (B12794562) saponin, specifically the aglycone or hydrolysis product of astragaloside (B48827) IV, a primary active component of the Astragalus membranaceus plant. nih.govfrontiersin.org The Astragalus root has a long history of use in traditional Chinese medicine for its purported "Qi tonifying" and adaptogenic effects. nih.gov Scientific interest in this compound emerged from the screening of natural compounds within Astragalus extracts for anti-aging properties. tpcj.org Geron Corporation, in collaboration with The Hong Kong University of Science and Technology, identified this compound as a compound that promotes telomerase activity. nih.gov This discovery marked a pivotal point, shifting the focus from the broader plant extract to this specific molecule. Early research centered on its ability to activate telomerase, an enzyme responsible for maintaining the length of telomeres, the protective caps (B75204) at the ends of chromosomes. darwin-nutrition.frwikipedia.org This initial focus has since broadened to encompass a wider range of pharmacological activities. nih.gov
Overview of Contemporary Academic Interest and Significance of this compound
Current scientific interest in this compound is significant, driven by its potential to address various aspects of aging and age-related diseases. biorxiv.org A large body of preclinical evidence highlights its diverse pharmacological functions, including anti-inflammatory, antioxidant, and immunomodulatory properties. nih.govmdpi.com The compound's ability to activate telomerase remains a central theme in research, with studies exploring its implications for cellular senescence and tissue regeneration. darwin-nutrition.frmdpi.com Researchers are investigating its effects on various cell types, including hematopoietic progenitors, keratinocytes, and neuronal cells. nih.govtpcj.org Furthermore, this compound has been identified as a novel senolytic agent, capable of selectively inducing apoptosis in senescent cells. mdpi.commdpi.com This dual action of activating telomerase and clearing senescent cells positions it as a unique molecule in the field of geroscience. The academic community is actively exploring its mechanisms of action, which appear to involve multiple signaling pathways such as MAPK, PI3K/Akt, and Nrf-2. biorxiv.orgresearchgate.net
Current Trajectories of Preclinical Research on this compound
The preclinical research on this compound is advancing along several key trajectories, aiming to elucidate its therapeutic potential across a spectrum of conditions.
Cellular Senescence and Aging: A primary focus is on its role in mitigating cellular senescence. Studies have shown that this compound can reduce the burden of senescent cells and improve physical function in aged animal models. mdpi.commdpi.com It appears to induce apoptosis in senescent cells by inhibiting Bcl-2 and the PI3K/AKT/mTOR pathway. nih.gov Furthermore, it can suppress the senescence-associated secretory phenotype (SASP), which contributes to chronic inflammation in aging. nih.gov
Neuroprotection: There is a growing interest in the neuroprotective effects of this compound. researchgate.net Preclinical studies suggest it may offer benefits in models of neurodegenerative diseases by reducing oxidative stress and inhibiting mitochondrial apoptosis. researchgate.net Research indicates that it enhances the expression of Nrf2 and HO-1, key components of the cellular antioxidant defense system. researchgate.net Additionally, it has been shown to activate CREB, a transcription factor involved in neuronal survival and plasticity. tpcj.orgkarger.com
Metabolic Disorders: The impact of this compound on metabolic health is another active area of investigation. Animal studies have demonstrated its ability to reduce lipid accumulation in the liver and improve glucose tolerance. nih.govresearchgate.net These effects are thought to be mediated, at least in part, through the activation of the farnesoid X receptor (FXR) signaling pathway. nih.govresearchgate.net
Inflammation and Immune Modulation: this compound's anti-inflammatory properties are being explored in various contexts, including asthma and skin inflammation. mdpi.comnih.gov It has been shown to inhibit the production of pro-inflammatory cytokines and modulate the activity of immune cells. mdpi.com The compound's ability to regulate macrophage polarization is also a subject of current research. frontiersin.org
Wound Healing: The potential of this compound to promote wound healing is another research avenue. tpcj.org This effect is linked to its ability to stimulate telomerase activity in keratinocytes and enhance Wnt/β-catenin expression in epidermal stem cells. mdpi.com
Interactive Data Table: Preclinical Research Findings on this compound
| Research Area | Model System | Key Findings | Potential Mechanism of Action |
| Cellular Aging | TBI-aged mice, senescent human cells | Alleviated senescent cell burden, improved physical function, induced apoptosis in senescent cells. mdpi.comnih.gov | Inhibition of Bcl-2 and PI3K/AKT/mTOR pathway, suppression of SASP. nih.gov |
| Neuroprotection | Aβ-injected mice, neuronal cell cultures | Reduced oxidative stress, inhibited mitochondrial apoptosis, attenuated depression-like behavior. tpcj.orgresearchgate.net | Enhanced Nrf2 and HO-1 expression, activation of CREB. tpcj.orgresearchgate.net |
| Metabolic Health | High-fat diet-induced obese mice | Reduced hepatic lipid accumulation, lowered blood glucose and triglyceride levels. nih.govresearchgate.net | Enhancement of the FXR signaling pathway. nih.govresearchgate.net |
| Inflammation | Asthmatic mouse model | Alleviated airway inflammation. nih.gov | Inhibition of autophagy in lung cells. nih.gov |
| Wound Healing | In vitro scratch wound assay (human keratinocytes) | Facilitated wound closure. karger.com | Telomerase activation, enhanced Wnt/β-catenin expression. mdpi.com |
| Bone Health | D-galactose-induced and aging rat models | Alleviated age-related bone loss, improved bone microstructure. researchgate.netresearchgate.net | Increased osteoactivin expression. researchgate.netresearchgate.net |
Structure
2D Structure
Properties
IUPAC Name |
15-[5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecane-6,9,14-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O5/c1-24(2)20(33)8-11-30-16-29(30)13-12-26(5)23(28(7)10-9-21(35-28)25(3,4)34)18(32)15-27(26,6)19(29)14-17(31)22(24)30/h17-23,31-34H,8-16H2,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WENNXORDXYGDTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCC23C1C(CC4C2(C3)CCC5(C4(CC(C5C6(CCC(O6)C(C)(C)O)C)O)C)C)O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84605-18-5 | |
| Record name | (3β,6α,16β,24R)-20,24-Epoxy-9,19-cyclolanostane-3,6,16,25-tetrol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biosynthesis and Research Oriented Derivation of Cycloastragenol
Natural Biosynthetic Pathways and Precursors of Cycloastragenol (B1669396)
The biosynthesis of this compound in plants is a complex process originating from the mevalonate (B85504) (MVA) and 2-C-methyl-D-erythritol-4-phosphate (MEP) pathways. mdpi.commdpi.com These two pathways converge to produce the universal isoprene (B109036) unit, isopentenyl pyrophosphate (IPP). mdpi.com
The key steps in the formation of the this compound backbone are as follows:
Formation of Squalene (B77637): IPP is converted to farnesyl diphosphate (B83284) (FPP) by farnesyl pyrophosphate synthase (FPS). Subsequently, squalene synthase (SS) catalyzes the head-to-head condensation of two FPP molecules to form squalene. mdpi.com
Cyclization to Cycloartenol (B190886): Squalene undergoes epoxidation by squalene epoxidase (SE) to yield 2,3-oxidosqualene. mdpi.com This intermediate is then cyclized by cycloartenol synthase (CAS) to form cycloartenol, the direct precursor to cycloartane-type triterpenoids. mdpi.comnih.gov A study in 2023 identified AmCAS1 as the cycloartenol synthase in Astragalus membranaceus that catalyzes this crucial step. mdpi.com
Modification of Cycloartenol: The transformation of cycloartenol to this compound involves a series of oxidation and hydroxylation reactions. This includes the formation of hydroxyl groups at the C6, C16, and C25 positions. mdpi.com The formation of the characteristic 20,24-epoxy ring is believed to occur through epoxidation of the terminal olefinic bond of cycloartenol, followed by an intramolecular attack by the C20 hydroxyl group. mdpi.com
From this compound, the plant synthesizes a variety of astragalosides through glycosylation. For instance, the biosynthesis of astragaloside (B48827) IV from this compound involves four main steps: C-3 oxidation, 6-O-glucosylation, C-3 reduction, and 3-O-xylosylation. nih.govfrontiersin.org Key enzymes in this process include the hydroxysteroid dehydrogenase AmHSD1 and the glycosyltransferases AmGT8 and AmGT1. nih.gov
Chemical Synthesis Strategies for this compound and its Analogs for Research
For research purposes, this compound is often derived from its more abundant glycoside, astragaloside IV. tpcj.org Several chemical strategies have been developed to achieve this transformation and to create novel analogs for structural and functional studies.
Acid Hydrolysis and Other Hydrolytic Approaches for Research
Acid hydrolysis is a common method to cleave the glycosidic bonds of astragaloside IV to yield this compound. tpcj.orggoogle.com This approach leverages the acetal-like nature of the glycosidic linkage, which is susceptible to cleavage under acidic conditions. tpcj.org However, strong acid hydrolysis can lead to the formation of the artifact astragenol, a rearranged product. nih.govjst.go.jp To circumvent this, milder hydrolytic methods have been explored. Two-phase acid hydrolysis and mild acid hydrolysis have been investigated, though they often result in low yields of this compound. nih.gov
Oxidative Cleavage Methods for Research
Oxidative cleavage methods offer an alternative route to this compound. Smith degradation, a periodate (B1199274) oxidation-based method, has proven to be a highly effective approach for preparing this compound from astragaloside IV, with reported yields as high as 84.4% under optimized conditions. tpcj.orgnih.gov The process involves the oxidation of the vicinal diols in the sugar moieties with sodium periodate, followed by reduction with sodium borohydride (B1222165) and subsequent mild acid hydrolysis. nih.gov Another oxidative cleavage method involves treatment with oxygen and elemental sodium. google.comresearchgate.net
Biocatalytic and Microbial Transformation Approaches for Structural Diversification
Biocatalysis and microbial transformation have emerged as powerful tools for both the production of this compound and the generation of novel derivatives. tpcj.orgmdpi.com These methods offer high specificity and can achieve complex structural modifications that are challenging to perform through conventional chemical synthesis. tpcj.orgtandfonline.com
Enzymatic Hydrolysis: Specific enzymes, such as β-glucosidases and β-xylosidases, are used to selectively cleave the sugar moieties from astragaloside IV. mdpi.com For example, thermostable and sugar-tolerant enzymes from Dictyoglomus thermophilum have been used to synergistically hydrolyze astragaloside IV to this compound with high conversion rates. mdpi.comnih.gov Researchers have also mined for and identified novel β-glucosidases, like Bgps from Phycicoccus sp. Soil748, that efficiently convert this compound-6-O-β-D-glucoside to this compound. researchgate.net A two-step enzymatic process has been developed that can increase the yield of this compound to 96.5%. tpcj.org
Microbial Transformation: Various microorganisms, including fungi and bacteria, have been employed to transform astragalosides and this compound itself. mdpi.commdpi.com
Absidia corymbifera has been used to convert total astragalosides to astragaloside IV, which can then be hydrolyzed to this compound. mdpi.compatsnap.com
Fungi such as Cunninghamella blakesleeana and Glomerella fusarioides can perform reactions like hydroxylation, cyclization, dehydrogenation, and oxidation on this compound and other astragalus sapogenins. mdpi.com
Endophytic fungi isolated from Astragalus species, including Penicillium roseopurpureum, Alternaria eureka, Neosartorya hiratsukae, and Camarosporium laburnicola, have been used to produce a variety of this compound derivatives through reactions like oxygenation, oxidation, epoxidation, dehydrogenation, and ring cleavage. iyte.edu.trresearchgate.net
Mucor subtilissimus and Aspergillus oryzae have been shown to catalyze hydroxylation, carbonylation, acetylation, and ring expansion reactions on this compound. tandfonline.com
A strain of Bacillus sp. has been utilized to transform astragaloside IV into this compound with a conversion rate of up to 89%. researchgate.net
These biocatalytic approaches not only provide efficient routes to this compound but also generate a diverse library of its analogs, which are valuable for structure-activity relationship studies.
Strategies for the Preparation of this compound Glycosides for Research
The synthesis of this compound glycosides is crucial for studying the effects of glycosylation on the compound's properties. Chemical and enzymatic methods have been developed for this purpose.
An efficient synthetic approach has been established for producing four types of this compound glycosides: 25-O-glycoside, 3-O-glycoside, 3,6-O-bisglycoside, and 3,25-O-bisglycoside. acs.orgacs.org This strategy involves a PPY-mediated, concentration-controlled acetylation to differentiate the hydroxyl groups of this compound, followed by an Au(I)-catalyzed Yu glycosylation. acs.orgacs.org
Enzymatic glycosylation offers a highly specific alternative. Several glycosyltransferases (GTs) from Astragalus membranaceus have been identified and characterized. nih.gov For example, AmGT8 has been identified as a multifunctional glycosyltransferase capable of catalyzing 6-O-glucosylation. nih.govresearchgate.net Other identified GTs include AmGT15 (3-O-xylosylation), AmGT14 (3-O-glucosylation), AmGT13 (25-O-glucosylation/O-xylosylation), and AmGT7 (2'-O-glucosylation). nih.gov These enzymes can be used in combinatorial biosynthesis to produce a variety of astragalosides. nih.gov
Molecular and Cellular Mechanisms of Action of Cycloastragenol
Modulation of Telomere Biology and Telomerase Activity
Cycloastragenol (B1669396) is recognized for its ability to activate telomerase, the enzyme responsible for maintaining the length of telomeres, which are the protective caps (B75204) at the ends of chromosomes. nih.gov Telomere shortening is a natural process that occurs with each cell division and is associated with cellular aging.
The catalytic subunit of telomerase, Telomerase Reverse Transcriptase (TERT), is a critical component for its function. frontiersin.org this compound has been shown to activate telomerase by increasing the expression of TERT at both the mRNA and protein levels in various cell types, including primary cortical neurons and human epidermal stem cells. biorxiv.org This upregulation of TERT expression is a key mechanism by which this compound enhances telomerase activity. biorxiv.org
Beyond simply increasing its expression, this compound also influences the cellular location of TERT. For telomerase to function, TERT must be transported into the nucleus where the chromosomes reside. biorxiv.org Research indicates that this compound promotes the nuclear localization of TERT. biorxiv.orgbiorxiv.org This is achieved, in part, by enhancing the levels of the Hsp90-chaperone complex, which is involved in the proper folding and transport of TERT into the nucleus. biorxiv.orgbiorxiv.org Conversely, it has been observed to decrease the expression of proteins that prevent TERT's nuclear entry and promote its degradation. biorxiv.org
By activating telomerase, this compound can influence telomere length. Studies have demonstrated that it can elongate telomeres, particularly in cells with short telomeres. nih.gov This action helps to counteract the progressive telomere shortening that occurs with cell division. biorxiv.org Critically short telomeres can be recognized by the cell as a form of DNA damage, triggering a DNA damage response that can lead to cellular senescence or apoptosis (programmed cell death). nih.govbiorxiv.org By maintaining telomere length, this compound helps to reduce the incidence of critically short telomeres, thereby mitigating the DNA damage response and promoting cell viability and chromosomal stability. nih.gov
Interaction with Key Intracellular Signaling Pathways
This compound exerts its cellular effects by interacting with and modulating several key intracellular signaling pathways that are crucial for cell growth, proliferation, survival, and stress response.
The Phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a central signaling cascade that regulates cell growth, proliferation, and survival. nih.govmdpi.com this compound has been shown to inhibit this pathway in certain contexts, such as in senescent cells. nih.gov By reducing the phosphorylation levels of key proteins in this pathway, including PI3K, AKT, and mTOR, this compound can induce apoptosis in senescent cells. nih.gov This selective elimination of senescent cells is a proposed mechanism for its anti-aging effects. nih.gov In other contexts, such as non-small cell lung cancer, this compound has been observed to induce a protective autophagy response through the modulation of the AMPK/ULK1/mTOR pathway. jcimjournal.com
| Pathway Component | Effect of this compound | Observed Outcome | Cell/Tissue Type |
|---|---|---|---|
| p-PI3K | Reduced levels | Induction of apoptosis | Senescent IMR-90 and HELF cells |
| p-AKT | Reduced levels | Induction of apoptosis | Senescent IMR-90 and HELF cells |
| p-mTOR | Reduced levels | Induction of apoptosis | Senescent IMR-90 and HELF cells |
| AMPK/ULK1/mTOR | Modulation | Induction of protective autophagy | Non-small cell lung cancer cells |
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is another critical signaling route involved in cell proliferation, differentiation, and survival. nih.govnih.gov Research has shown that this compound can activate this pathway by inducing the phosphorylation of ERK in a time- and dose-dependent manner. nih.govsemanticscholar.orgresearchgate.net This activation has been observed in a wide range of cell types, including human embryonic kidney cells, keratinocytes, and cells of lung, brain, mammary, endothelial, and hematopoietic origins. nih.govsemanticscholar.org The activation of the Src/MEK/ERK pathway is suggested to be one of the mechanisms through which this compound exerts its cellular effects, including the activation of telomerase. nih.govsemanticscholar.orgresearchgate.net
| Pathway Component | Effect of this compound | Cell/Tissue Type |
|---|---|---|
| ERK | Induced phosphorylation | HEK293 cells, HEK-neo keratinocytes, lung, brain, mammary, endothelial, and hematopoietic cells |
| c-Src | Involvement in ERK phosphorylation | Not specified |
| MEK (ERK kinase) | Involvement in ERK phosphorylation | Not specified |
The Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is a primary signaling route for a wide array of cytokines and growth factors, playing a crucial role in immunity, cell growth, and differentiation. frontiersin.orgfrontiersin.org Studies have indicated that this compound can engage this pathway. nih.gov For instance, it has been shown to induce the expression of JAK2 and STAT5b and enhance the phosphorylation of STAT5b, which is followed by an increase in TERT expression. nih.gov This suggests that the JAK/STAT signaling pathway is another avenue through which this compound activates telomerase. nih.gov In the context of senescent cells, this compound has been found to reduce the levels of phosphorylated STAT3 (p-STAT3), which is associated with the suppression of the senescence-associated secretory phenotype (SASP). nih.gov
| Pathway Component | Effect of this compound | Observed Outcome | Cell/Tissue Type |
|---|---|---|---|
| JAK2 | Induced expression | Increased TERT expression | Not specified |
| STAT5b | Induced expression and enhanced phosphorylation | Increased TERT expression | Not specified |
| p-STAT3 | Reduced levels | Suppression of SASP | Senescent cells |
Nrf2/ARE Pathway Activation and Redox Balance
This compound has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway, a critical cellular defense mechanism against oxidative stress. This activation leads to the upregulation of various cytoprotective enzymes, thereby enhancing the cell's capacity to neutralize reactive oxygen species (ROS) and maintain redox balance.
Studies have demonstrated that this compound treatment increases the nuclear localization and activity of Nrf2. This translocation to the nucleus allows Nrf2 to bind to the ARE in the promoter regions of its target genes, initiating their transcription. Consequently, there is an increased expression and activity of antioxidant enzymes. Research has shown that this compound can upregulate the activity of enzymes such as heme oxygenase-1 (HO-1), glutathione reductase (GR), and glutamate-cysteine ligase catalytic subunit (GCLC). This enzymatic enhancement contributes to a dose-dependent reduction in H₂O₂-induced ROS formation, protecting cells from oxidative damage.
Furthermore, the activation of the Nrf2 pathway by this compound has been linked to its neuroprotective effects and its ability to modulate other cellular processes, including telomerase activity and proteostasis.
NF-κB Pathway Inhibition
This compound exerts anti-inflammatory effects through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key regulator of inflammation, and its dysregulation is implicated in various chronic diseases.
Research indicates that this compound can suppress the activation of the NF-κB pathway. In studies involving receptor activator of nuclear factor-κB ligand (RANKL)-stimulated bone marrow macrophages, this compound was found to inhibit NF-κB activity in a dose-dependent manner. Mechanistically, it has been observed to reverse the degradation of IκB-α, an inhibitory protein that sequesters NF-κB in the cytoplasm. By preventing IκB-α degradation, this compound effectively blocks the translocation of NF-κB to the nucleus, thereby inhibiting the transcription of pro-inflammatory genes. This inhibition of the NF-κB pathway contributes to the anti-inflammatory and immunomodulatory properties attributed to this compound.
AMPK/ULK1 Pathway Modulation and Autophagy Regulation
This compound has been found to modulate the AMP-activated protein kinase (AMPK)/Unc-51 like autophagy activating kinase 1 (ULK1) pathway, which plays a central role in the regulation of autophagy. Autophagy is a cellular process responsible for the degradation and recycling of damaged organelles and proteins, essential for maintaining cellular homeostasis.
In the context of non-small cell lung cancer cells, this compound has been shown to induce a protective autophagy response through the modulation of the AMPK/ULK1/mammalian target of rapamycin (mTOR) pathway nih.gov. The activation of AMPK, a key energy sensor in cells, can initiate autophagy. AMPK can directly activate ULK1, a critical initiator of the autophagic process. The interplay between AMPK, ULK1, and mTOR forms a crucial regulatory node for autophagy. While some studies point to this compound inducing autophagy, other research suggests it may inhibit autophagy in certain contexts, such as in airway inflammation models, by inhibiting AKT1-RPS6KB1 signaling spandidos-publications.combiorxiv.org. This indicates that the effect of this compound on autophagy may be cell-type and context-dependent.
Wnt/β-catenin Signaling
The Wnt/β-catenin signaling pathway is crucial for embryonic development and tissue homeostasis. Emerging evidence suggests a potential link between this compound and the modulation of this pathway.
Some studies have indicated that telomerase reverse transcriptase (TERT), the catalytic subunit of telomerase which can be activated by this compound, is coupled to Wnt/β-catenin signaling and mediates Wnt-dependent gene expression through chromatin remodeling spandidos-publications.com. This suggests an indirect influence of this compound on this pathway through its effects on TERT. Further research is needed to fully elucidate the direct and indirect interactions of this compound with the Wnt/β-catenin signaling cascade and its functional consequences.
CREB Pathway Activation
This compound has been demonstrated to activate the cAMP response element-binding protein (CREB) pathway, a signaling cascade important for neuronal survival, plasticity, and cognitive function.
In neuronal cells, including PC12 cells and primary neurons, this compound treatment has been shown to induce the phosphorylation of CREB at Serine 133, a key event for its activation spandidos-publications.com. This activation of CREB by this compound is linked to the induction of telomerase activity in these cells. Blockade of CREB expression has been shown to reduce both basal and this compound-induced telomerase activity, indicating that CREB is a crucial mediator of this effect spandidos-publications.com. Furthermore, the activation of the CREB pathway by this compound leads to the increased expression of CREB-regulated genes such as bcl2, which is involved in promoting cell survival spandidos-publications.com.
Proteasome Activity and Proteostasis Regulation
This compound has been found to enhance proteasome activity, a key component of the cellular machinery responsible for maintaining protein homeostasis, or proteostasis. The proteasome degrades misfolded, damaged, and unnecessary proteins, preventing their toxic accumulation.
Research has shown that this compound can increase the activity of the proteasome. This effect is linked to the activation of the Nrf2 pathway, as proteasome subunits are downstream targets of Nrf2. Furthermore, the enhancement of proteasome activity by this compound appears to be dependent on the induction of telomerase activity, which is mediated by the Nrf2 system. This suggests a complex interplay between these three major cellular pathways in the regulation of proteostasis by this compound. By boosting proteasome function, this compound helps maintain a healthy proteome, which is crucial for cellular function and longevity.
Influence on Cellular Fate Processes
This compound has been shown to influence several key cellular fate processes, including apoptosis, senescence, and cell proliferation and differentiation.
Apoptosis: this compound's effect on apoptosis, or programmed cell death, appears to be context-dependent. In some cancer cell lines, such as non-small cell lung cancer and colon cancer, this compound has been shown to induce apoptosis nih.govmdpi.com. This pro-apoptotic effect in cancer cells is often mediated through the activation of tumor suppressor pathways, such as p53 mdpi.com. Conversely, in other contexts, such as in neuronal cells, this compound can exhibit anti-apoptotic effects by promoting the expression of survival genes like bcl2 spandidos-publications.com.
Senescence: this compound has been identified as a compound that can delay cellular senescence, the process of irreversible cell cycle arrest. It has been shown to reduce the viability of senescent cells, suggesting a senolytic-like activity nih.govnih.gov. Mechanistically, this can occur through the inhibition of pro-senescence pathways and the modulation of the p53/p21 axis biorxiv.org. By delaying senescence, this compound may help to preserve tissue function during aging.
Proliferation and Differentiation: this compound has been observed to promote the proliferation of various cell types, including T-lymphocytes and neural stem cells spandidos-publications.com. This proliferative effect is often linked to its ability to activate telomerase, which helps to maintain telomere length and replicative capacity. In addition to promoting proliferation, this compound has also been shown to influence cell differentiation. For example, it has been demonstrated to enhance the chondrogenic differentiation of human adipose-derived mesenchymal stem cells, suggesting its potential role in cartilage regeneration nih.gov.
| Cellular Process | Effect of this compound | Key Molecular Mechanisms | Cell Types Studied |
| Apoptosis | Induces apoptosis in cancer cells; inhibits apoptosis in other cell types. | p53 activation, Bcl-2 family modulation. | Non-small cell lung cancer cells, colon cancer cells, neuronal cells. |
| Senescence | Delays cellular senescence and reduces the viability of senescent cells. | Inhibition of pro-senescence pathways, modulation of p53/p21. | Various cell models of aging. |
| Proliferation | Promotes cell proliferation. | Telomerase activation. | T-lymphocytes, neural stem cells. |
| Differentiation | Enhances chondrogenic differentiation. | Not fully elucidated. | Human adipose-derived mesenchymal stem cells. |
Cell Proliferation and Apoptosis Pathways
This compound (CAG) has been shown to modulate cell proliferation and induce apoptosis in various cell types through multiple signaling pathways. In the context of oncology, studies have demonstrated its efficacy in inhibiting the proliferation of cancer cells. For instance, in non-small cell lung cancer (NSCLC), this compound triggers both apoptosis and a protective autophagy response nih.gov. The apoptotic effect is partly mediated by the accumulation of phorbol-12-myristate-13-acetate-induced protein 1 (NOXA), a key apoptosis-related protein nih.gov.
In colon cancer cells, the antitumor effect of this compound is dependent on the p53 tumor suppressor protein mdpi.com. Treatment with this compound leads to a dose-dependent increase in p53 levels in HCT116p53+/+ cells, subsequently inducing apoptosis. This p53 activation influences the expression of downstream target genes associated with apoptosis, such as p21 and PUMA (p53 upregulated modulator of apoptosis) mdpi.com. Furthermore, this compound treatment decreases the expression of Pro-PARP in a p53-dependent manner, indicating the initiation of the apoptotic cascade mdpi.com.
Beyond cancer cells, this compound influences proliferation in other contexts. It enhances the proliferative capacity of both CD4(+) and CD8(+) T lymphocytes, which is associated with increased telomerase activity spandidos-publications.com. In neural stem cells, this compound has been found to increase proliferation and improve survival spandidos-publications.com. Conversely, in conditions characterized by hyperproliferation, such as psoriasis, this compound can restrain the excessive proliferation of keratinocytes by promoting apoptosis and autophagy nih.gov.
Table 1: Effects of this compound on Key Proteins in Cell Proliferation and Apoptosis
| Cell Type | Protein/Pathway | Effect of this compound | Research Finding |
|---|---|---|---|
| Non-Small Cell Lung Cancer (NSCLC) | NOXA | Increased Accumulation | Promotes apoptosis by facilitating the buildup of the pro-apoptotic protein NOXA. nih.gov |
| Colon Cancer (HCT116p53+/+) | p53 | Increased Expression | Activates p53, a key tumor suppressor, to induce apoptosis. mdpi.com |
| Colon Cancer (HCT116p53+/+) | p21, PUMA | Upregulated mRNA Expression | Increases expression of p53 target genes that regulate cell cycle arrest and apoptosis. mdpi.com |
| Colon Cancer (HCT116p53+/+) | Pro-PARP | Decreased Expression | Indicates cleavage of PARP, a hallmark of apoptosis execution. mdpi.com |
| Keratinocytes (IL-22 Stimulated) | Apoptosis Rate | Increased | Promotes apoptosis to counteract hyperproliferation in a psoriasis model. nih.gov |
| Nucleus Pulposus Cells (High Glucose) | BAX, Cleaved-Caspase 3 | Downregulated Expression | Protects cells from apoptosis induced by high glucose stress. nih.gov |
| Nucleus Pulposus Cells (High Glucose) | Bcl-2 | Upregulated Expression | Enhances the expression of the anti-apoptotic protein Bcl-2. nih.gov |
Cellular Senescence Pathways (Senolytic Effects)
This compound has been identified as a novel senolytic agent, meaning it can selectively induce apoptosis in senescent cells. nih.govsemanticscholar.orgconsensus.app The accumulation of senescent cells is a hallmark of aging and contributes to many age-associated diseases nih.govnih.gov. By eliminating these cells, this compound may help alleviate age-related dysfunction nih.govresearchgate.net.
The senolytic activity of this compound is linked to its ability to induce apoptosis in senescent cells through the inhibition of the Bcl-2 family of anti-apoptotic proteins nih.govnih.govresearchgate.net. Studies in senescent IMR-90 and HELF cells showed that this compound treatment significantly decreased the levels of Bcl-2 and Bcl-xl nih.gov. This disruption of the anti-apoptotic defense of senescent cells pushes them toward cell death.
Furthermore, this compound's senolytic effect involves the modulation of the PI3K/AKT/mTOR signaling pathway, which is often activated in senescent cells and contributes to their survival nih.govnih.govresearchgate.net. Research has demonstrated that this compound treatment leads to a dose-dependent inhibition of the phosphorylation of PI3K, AKT, and mTOR in senescent cells nih.govresearchgate.net. In addition to clearing senescent cells, this compound also suppresses the senescence-associated secretory phenotype (SASP), which involves the secretion of pro-inflammatory cytokines and other molecules by senescent cells that can negatively impact surrounding tissues nih.govsemanticscholar.orgnih.gov.
In specific models of cellular stress, such as nucleus pulposus cells exposed to high glucose, this compound can protect against induced senescence. It achieves this by downregulating the senescence marker p16 and activating telomerase, thereby preserving the replicative capacity of the cells nih.govspandidos-publications.com.
Table 2: this compound's Impact on Cellular Senescence Pathways
| Target Pathway/Component | Effect of this compound | Cellular Context | Mechanism |
|---|---|---|---|
| Senescent Cell Viability | Selective Killing | Senescent IMR-90 & HELF cells | Induces apoptosis specifically in senescent cells, not non-senescent cells. nih.govsemanticscholar.org |
| Bcl-2 Family Proteins (Bcl-2, Bcl-xl) | Inhibition/Downregulation | Senescent IMR-90 & HELF cells | Reduces levels of anti-apoptotic proteins, making senescent cells susceptible to apoptosis. nih.gov |
| PI3K/AKT/mTOR Pathway | Inhibition of Phosphorylation | Senescent Cells | Blocks a key pro-survival signaling pathway that is often upregulated in senescent cells. nih.govnih.govresearchgate.net |
| Senescence-Associated Secretory Phenotype (SASP) | Suppression | Senescent Cells | Reduces the secretion of inflammatory and tissue-damaging factors by senescent cells. nih.govsemanticscholar.orgnih.gov |
| p16 (Senescence Marker) | Downregulation | High Glucose-Stressed Nucleus Pulposus Cells | Prevents the onset of cellular senescence induced by metabolic stress. nih.govspandidos-publications.combiorxiv.org |
Mitochondrial Function and Bioenergetics
This compound exerts protective effects on mitochondrial health, primarily by mitigating oxidative stress and inhibiting mitochondria-mediated apoptosis. Mitochondrial dysfunction is a critical factor in cellular aging and various pathologies, often characterized by increased production of reactive oxygen species (ROS) and the release of pro-apoptotic factors researchgate.net.
In a model of Alzheimer's disease, this compound was shown to reduce oxidative stress by decreasing ROS levels and lipid peroxidation. This was accompanied by the inhibition of mitochondrial apoptosis, evidenced by an increase in the anti-apoptotic protein Bcl-2 and a decrease in the pro-apoptotic proteins Bax and Bim, as well as a reduction in caspase-3 levels researchgate.net. Similarly, in endothelial cells, this compound has been found to inhibit mitochondrial cell death spandidos-publications.com.
Lysosomal Function and Autophagy
This compound has been shown to be a modulator of autophagy, a fundamental cellular process for degrading and recycling damaged organelles and proteins, which relies on functional lysosomes. In certain contexts, this compound promotes autophagy, which can serve as a protective or cell-death-promoting mechanism depending on the cell type and stress.
In non-small cell lung cancer cells, this compound induces a protective autophagy response through the modulation of the adenosine (B11128) 5'-monophosphate-activated protein kinase (AMPK)/unc-51-like autophagy-activating kinase (ULK1)/mammalian target of rapamycin (mTOR) pathway nih.gov. The activation of AMPK and inhibition of mTOR are central events that initiate the autophagy process.
In a psoriasis model using IL-22-stimulated keratinocytes, this compound was found to repress hyperproliferation by promoting autophagy nih.gov. This effect was mediated through the miR-145/STC1/Notch1 axis. Specifically, this compound enhanced miR-145, which negatively regulates Stanniocalcin-1 (STC1). The reduction in STC1, in turn, inhibits the Notch1 pathway, leading to the induction of autophagy nih.gov. Other research also points to this compound improving autophagy by inhibiting AKT1-RPS6KB1 signaling biorxiv.org. While these studies focus on the autophagic process, it is intrinsically linked to lysosomal function, as the final step of autophagy involves the fusion of autophagosomes with lysosomes to form autolysosomes, where the degradation of cargo occurs.
Gene Expression and Proteomic Profiling in Response to this compound
This compound treatment leads to significant changes in gene expression and protein profiles, reflecting its impact on various cellular pathways. A key target is the gene encoding the catalytic subunit of telomerase, TERT. This compound upregulates TERT expression in nucleus pulposus cells and human keratinocytes, which is central to its effects on telomere maintenance and cellular senescence spandidos-publications.comspandidos-publications.combiorxiv.org.
Proteomic and gene expression analyses have revealed broad changes in response to this compound:
Apoptosis and Senescence: As detailed in previous sections, this compound alters the expression of numerous genes and proteins in these pathways. It upregulates the expression of tumor suppressors like p53 and its downstream targets p21 and PUMA in colon cancer cells mdpi.com. In senescent cells, it downregulates the protein levels of anti-apoptotic factors like Bcl-2 and Bcl-xl and reduces the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway nih.govresearchgate.net.
Inflammatory and Immune Response: A quantitative proteomic analysis in a mouse model of asthma identified 248 differentially expressed proteins following this compound treatment nih.gov. Notably, this compound was found to downregulate the expression of Integrin Alpha L (ITGAL), Spleen Tyrosine Kinase (Syk), and Vav1, proteins involved in immune cell signaling and inflammation nih.gov.
Cytoprotective Pathways: this compound has been shown to increase the activity of the Nuclear factor erythroid 2-related factor 2 (Nrf-2), a master regulator of the antioxidant response biorxiv.org. This leads to the upregulation of cytoprotective enzymes, enhancing the cell's defense against oxidative stress biorxiv.org. Studies on this compound derivatives have further confirmed the enhancement of NRF2 nuclear localization and transcriptional activity biorxiv.org.
Table 3: Selected Gene and Protein Expression Changes Induced by this compound
| Gene/Protein | Change in Expression/Activity | Cell/Model System | Associated Cellular Process |
|---|---|---|---|
| TERT | Upregulation | Nucleus Pulposus Cells, Keratinocytes | Telomerase activation, anti-senescence spandidos-publications.comspandidos-publications.com |
| p53 | Upregulation | Colon Cancer Cells (HCT116p53+/+) | Tumor suppression, apoptosis mdpi.com |
| p-PI3K, p-AKT, p-mTOR | Downregulation (of phosphorylation) | Senescent Cells | Inhibition of pro-survival signaling, senolysis nih.gov |
| ITGAL, Syk, Vav1 | Downregulation | OVA-Induced Asthmatic Mice | Anti-inflammatory effects nih.gov |
| Nrf-2 | Increased Activity/Nuclear Localization | Human Epidermal Keratinocytes | Antioxidant defense, cytoprotection biorxiv.orgbiorxiv.org |
Investigational Biological Activities of Cycloastragenol in Preclinical Models
Studies in In Vitro Cellular Models
In vitro studies using cultured cells provide a fundamental understanding of a compound's biological effects at the cellular and molecular level. Cycloastragenol (B1669396) has been investigated in various in vitro systems, including primary cell cultures, immortalized cell lines, and three-dimensional (3D) cell culture models. spandidos-publications.combiorxiv.orgnih.govnih.govresearchgate.netbiorxiv.orgnih.govspandidos-publications.comupmbiomedicals.comresearchgate.netopenaccessebooks.commedchemexpress.comsemanticscholar.orgresearchgate.net
Primary Cell Culture Investigations
Primary cells, which are isolated directly from tissues, offer a model that closely mimics the in vivo state. Research on this compound has utilized various primary cell types to explore its biological activities. biorxiv.orgnih.govresearchgate.netnih.govspandidos-publications.comresearchgate.netsemanticscholar.orgresearchgate.netpublish.csiro.au
Studies using primary rat nucleus pulposus cells have shown that this compound can protect against high-glucose-induced senescence and apoptosis. spandidos-publications.com In human epidermal stem cells (EpSCs), this compound was observed to promote proliferation and migration. nih.govresearchgate.net Specifically, a concentration of 0.3 μM was found to be most effective in increasing the expression of TERT, β-catenin, and c-Myc, and these proliferative and migratory effects were diminished when TERT and β-catenin were silenced. nih.govresearchgate.net
Investigations into neuronal cells have also yielded significant findings. In primary cortical and hippocampal neurons, this compound was found to induce telomerase activity. karger.com Furthermore, in in vitro cultured dorsal root ganglion (DRG) neurons from mice, administration of this compound promoted axon growth. nih.gov Research on primary cultured bovine cumulus cells and mouse granulosa cells demonstrated that this compound treatment enhanced telomerase activity. researchgate.netpublish.csiro.au
Table 1: Effects of this compound in Primary Cell Culture Models
| Cell Type | Model System | Observed Effects | Reference(s) |
|---|---|---|---|
| Rat Nucleus Pulposus Cells | High-glucose induced stress | Protected against senescence and apoptosis. | spandidos-publications.com |
| Human Epidermal Stem Cells | In vitro culture | Promoted proliferation and migration; increased TERT, β-catenin, and c-Myc expression. | nih.govresearchgate.net |
| Primary Cortical & Hippocampal Neurons | In vitro culture | Induced telomerase activity. | karger.com |
| Mouse Dorsal Root Ganglion Neurons | In vitro culture | Promoted axon growth. | nih.gov |
| Bovine Cumulus Cells | In vitro culture | Enhanced telomerase activity. | publish.csiro.au |
| Mouse Granulosa Cells | In vitro culture | Enhanced telomerase activity. | researchgate.net |
Immortalized Cell Line Applications
Immortalized cell lines, which can proliferate indefinitely, are valuable tools for a wide range of biomedical research, including studies on drug metabolism, cytotoxicity, and gene function. creative-bioarray.comencyclopedia.pub this compound has been studied in several immortalized cell lines to understand its molecular mechanisms. spandidos-publications.combiorxiv.orgbiorxiv.orgnih.govspandidos-publications.comupmbiomedicals.comopenaccessebooks.comkarger.comnih.govbiorxiv.org
In the human neuroblastoma cell line SH-SY5Y, this compound demonstrated neuroprotective effects against oxidative stress induced by 6-hydroxydopamine (6-OHDA), a neurotoxin used to model Parkinson's disease in vitro. researchgate.net Studies on human neonatal epithelial keratinocyte (HEKn) cells revealed that this compound treatment promoted both hTERT protein and mRNA levels in a dose-dependent manner. biorxiv.org It also stimulated telomerase activity and facilitated wound closure in these cells. karger.com Further research in HEKn cells showed that novel derivatives of this compound enhanced NRF2 nuclear activity and increased proteasome activity. biorxiv.orgbiorxiv.org
In the context of cancer research, this compound was found to inhibit the proliferation of lung cancer A549 cells. synthego.com In human IMR-90 fibroblasts, this compound was identified as a senolytic agent, selectively inducing apoptosis in senescent cells. nih.gov This effect was associated with the inhibition of Bcl-2 and the PI3K/AKT/mTOR pathway. mdpi.com Additionally, in Caco-2 cells, a model for the intestinal barrier, this compound was shown to be efficiently absorbed via passive diffusion. spandidos-publications.comnih.gov
Table 2: Investigational Effects of this compound in Immortalized Cell Lines
| Cell Line | Application/Model | Key Findings | Reference(s) |
|---|---|---|---|
| SH-SY5Y (Human Neuroblastoma) | Parkinson's Disease Model (6-OHDA induced) | Exhibited neuroprotective effects against oxidative stress. | researchgate.net |
| HEKn (Human Neonatal Epithelial Keratinocytes) | Cellular Aging and Wound Healing | Promoted hTERT expression, telomerase activity, and wound closure. Derivatives enhanced NRF2 and proteasome activity. | biorxiv.orgbiorxiv.orgkarger.combiorxiv.org |
| A549 (Human Lung Carcinoma) | Cancer Research | Inhibited cell proliferation. | synthego.com |
| IMR-90 (Human Fibroblasts) | Cellular Senescence | Acted as a senolytic agent, inducing apoptosis in senescent cells. | nih.gov |
| Caco-2 (Human Colorectal Adenocarcinoma) | Intestinal Absorption Model | Demonstrated efficient absorption through passive diffusion. | spandidos-publications.comnih.gov |
Three-Dimensional Cell Culture Systems (e.g., Organoids, Spheroids)
Three-dimensional (3D) cell culture systems, such as organoids and spheroids, provide a more physiologically relevant in vitro environment compared to traditional 2D cultures by mimicking the complex cell-cell and cell-matrix interactions of native tissues. upmbiomedicals.comnih.govcellculturedish.comthermofisher.commdpi.com
In a 3D chondrogenic culture of human adipose-derived mesenchymal stem cells (hAMSCs), this compound was investigated for its potential in cartilage regeneration. nih.gov The study found that this compound promoted cell proliferation, maintained a stable active chondrocyte phenotype, and supported the production of cartilaginous extracellular matrix over a 28-day period. nih.gov In a 3D cell culture model of Parkinson's disease using the SH-SY5Y cell line, this compound showed neuroprotective effects against 6-OHDA-induced oxidative stress and promoted neuroregeneration. researchgate.net Furthermore, recent studies on colorectal cancer organoids have also included investigations into the effects of this compound. nih.gov
Research in In Vivo Animal Models
In vivo animal models are crucial for understanding the systemic effects of a compound and its potential therapeutic applications. vetbooks.irrevespcardiol.orgmdpi.com this compound has been evaluated in various animal models to investigate its effects on different physiological systems. spandidos-publications.combiorxiv.orgnih.govresearchgate.netbiorxiv.orgnih.govspandidos-publications.comupmbiomedicals.comopenaccessebooks.commedchemexpress.comsemanticscholar.orgresearchgate.netencyclopedia.pubmdpi.comnih.govresearchgate.netspandidos-publications.commdpi.com
Neurobiological System Modulation
The effects of this compound on the central and peripheral nervous systems have been a significant area of research. spandidos-publications.combiorxiv.orgnih.govnih.govresearchgate.netsemanticscholar.orgkarger.combiorxiv.orgmdpi.commdpi.comtpcj.org
In a rat model of cerebral ischemia-reperfusion injury, this compound was found to reduce neuron apoptosis, improve neurological function, and decrease the volume of cerebral infarction. spandidos-publications.com It has also been shown to promote recovery from brain injuries in animal experiments. spandidos-publications.com In a mouse model of spinal cord injury, intraperitoneal administration of this compound promoted the regeneration of dorsal column axons and led to the recovery of sensory and urinary function. nih.gov
Studies in mouse models of neurodegenerative diseases have also been conducted. In an amyloid-beta (Aβ)-injected mouse model of Alzheimer's disease, this compound administration was shown to regulate neurotrophic factors and reduce neuroinflammation. mdpi.com It enhanced the expression of p-CREB, NeuN, BDNF, and p-TrkB, while reducing the expression of inflammatory markers like Iba-1, GFAP, TNF-α, and IL-1β. mdpi.com In a mouse model of traumatic brain injury (TBI), this compound treatment alleviated the burden of senescent cells and improved age-related physical dysfunction. nih.govmdpi.com Furthermore, this compound has been shown to attenuate depression-like behavior in experimental mice. spandidos-publications.comresearchgate.net In a rat model of subarachnoid hemorrhage, this compound suppressed oxidative insults and neuroinflammation. semanticscholar.org
Table 3: Neurobiological Effects of this compound in Animal Models
| Animal Model | Condition | Observed Effects | Reference(s) |
|---|---|---|---|
| Rat | Cerebral Ischemia-Reperfusion Injury | Reduced neuron apoptosis, improved neurological function, decreased cerebral infarction volume. | spandidos-publications.com |
| Mouse | Spinal Cord Injury | Promoted dorsal column axon regeneration, improved sensory and urinary function. | nih.gov |
| Mouse | Alzheimer's Disease (Aβ-injected) | Regulated neurotrophic factors (p-CREB, NeuN, BDNF, p-TrkB), reduced neuroinflammation (Iba-1, GFAP, TNF-α, IL-1β). | mdpi.com |
| Mouse | Traumatic Brain Injury (TBI) | Alleviated senescent cell burden, improved physical function. | nih.govmdpi.com |
| Mouse | Depression | Attenuated depression-like behavior. | spandidos-publications.comresearchgate.net |
| Rat | Subarachnoid Hemorrhage | Suppressed oxidative insults and neuroinflammation. | semanticscholar.org |
Cardiovascular System Research
The potential effects of this compound on the cardiovascular system have also been explored in preclinical animal models. spandidos-publications.commdpi.com
In a mouse model of middle cerebral artery occlusion (MCAO), this compound dose-dependently reduced brain infarct volume and ameliorated functional deficits. medchemexpress.com It also suppressed the mRNA expression of pro-inflammatory cytokines, including TNF-α and IL-1β, and inhibited the activation of microglia and astrocytes in the ischemic brain. medchemexpress.com Dietary supplementation of this compound in vivo has been shown to increase TERT expression in the heart, among other tissues. spandidos-publications.com
Metabolic Regulation Studies
Preclinical studies suggest that this compound may play a role in regulating metabolic processes, particularly lipid and glucose metabolism. In animal models, CAG has been observed to influence pathways associated with metabolic health.
Research in a high-fat diet-induced mouse model demonstrated that this compound treatment led to a reduction in lipid accumulation in the liver. researchgate.net This was accompanied by lower blood glucose and serum triglyceride levels. researchgate.net The mechanism for these effects may involve the activation of the farnesoid X receptor (FXR), a key regulator of bile acid and lipid metabolism. researchgate.netnih.gov In a mouse model of non-alcoholic steatohepatitis (NASH), this compound was also found to ameliorate hepatic steatosis. nih.gov Furthermore, in 3T3-L1 preadipocytes, this compound has been shown to inhibit lipid accumulation and the expression of key adipogenic factors. researchgate.net Some studies also suggest that this compound may improve glucose tolerance. nih.gov
Table 1: Summary of Preclinical Findings on this compound and Metabolic Regulation
| Model System | Key Findings | Potential Mechanism |
|---|---|---|
| High-fat diet-induced obese mice | Reduced liver lipid accumulation, lowered blood glucose and serum triglycerides. researchgate.net | Activation of farnesoid X receptor (FXR) signaling pathway. researchgate.netnih.gov |
| Methionine- and choline-deficient diet-induced NASH mice | Ameliorated hepatic steatosis. nih.gov | Enhancement of the FXR signaling pathway. nih.gov |
| 3T3-L1 preadipocytes | Inhibited lipid accumulation and expression of adipogenic factors. researchgate.net | Activation of calcium influx. nih.gov |
Immunomodulatory Investigations
This compound has been investigated for its potential to modulate the immune system in various preclinical models. These studies suggest that CAG can influence the activity of several types of immune cells and the production of signaling molecules called cytokines.
In vitro studies have shown that this compound can enhance the proliferative capacity of CD4+ and CD8+ T lymphocytes. nih.gov It has also been found to stimulate the production of cytokines such as interleukin-2 (B1167480) (IL-2), which is crucial for T-cell activation. darwin-nutrition.fr Furthermore, research suggests that this compound can increase the activity of natural killer (NK) cells and improve the CD4/CD8 ratio, which is an indicator of a balanced immune response. darwin-nutrition.fr In a rodent model of inflammatory bowel disease, treatment with Astragalus, from which this compound is derived, resulted in reduced activity of pro-inflammatory mediators like interleukin-1 beta (IL-1β) and TNF-α. mdpi.com Some studies also indicate that this compound can inhibit the production of several pro-inflammatory interleukins, including IL-1β, IL-6, and IL-12. mdpi.com
Table 2: Investigational Immunomodulatory Effects of this compound in Preclinical Models
| Model/System | Investigated Effect | Observed Outcome |
|---|---|---|
| Human CD4+ and CD8+ T cells (in vitro) | Proliferation and telomerase activity | Enhanced proliferative capacity and telomerase activity. nih.gov |
| Human lymphocytes (in vitro) | Cytokine production | Stimulated production of IL-2. darwin-nutrition.fr |
| Rodent model of inflammatory bowel disease | Inflammatory mediators | Reduced activity of IL-1β and TNF-α. mdpi.com |
| Preclinical models | Pro-inflammatory interleukins | Reduced production of IL-1β, IL-6, and IL-12. mdpi.com |
Studies on Tissue Regeneration and Repair Mechanisms
Preclinical research has explored the potential of this compound to support tissue regeneration and repair processes, particularly in the context of wound healing and cellular repair.
In vitro studies using human neonatal keratinocytes have shown that this compound can stimulate cell proliferation and migration, which are key processes in wound healing. nih.govkarger.com It was found to be the most effective compound among those tested at a specific concentration for inducing human keratinocyte proliferation. nih.gov The potential mechanism for these effects may be linked to the activation of telomerase and enhanced Wnt/β-catenin signaling in epidermal stem cells. mdpi.comresearchgate.net Furthermore, this compound has been investigated for its role in promoting recovery from brain injuries in both cell and animal experiments. nih.gov It has also been shown to support cellular repair by activating telomerase and protecting cells from stress and DNA-damaging conditions. globenewswire.comnih.gov
Table 3: Preclinical Research on this compound in Tissue Regeneration and Repair
| Model System | Focus of Study | Key Findings |
|---|---|---|
| Human neonatal keratinocytes | Wound healing | Stimulated cell proliferation and migration. nih.govkarger.com |
| In vivo wound healing model | Wound closure | A 5% preparation of CAG was most effective for wound healing. nih.gov |
| Epidermal stem cells | Cellular mechanisms | May enhance Wnt/β-catenin expression and telomerase activation. mdpi.comresearchgate.net |
| Cell and animal models of brain injury | Neuronal recovery | Promoted recovery from brain injuries. nih.gov |
Research on Age-Related Biological Processes
A significant area of preclinical research on this compound has focused on its potential to influence biological processes associated with aging. These studies have often centered on its ability to activate telomerase, an enzyme that plays a role in maintaining the length of telomeres. caringsunshine.com
Telomeres are protective caps (B75204) at the ends of chromosomes that shorten with each cell division, a process linked to cellular senescence. caringsunshine.com Preclinical studies, primarily in cell cultures and animal models, have indicated that this compound can stimulate telomerase activity, potentially leading to increased telomere length and a delay in cellular senescence in some cell types. mdpi.comcaringsunshine.com For instance, in vitro studies on human T cells showed that this compound could moderately increase telomerase activity and inhibit the onset of cellular senescence. wikipedia.org In a mouse model of senescence, this compound treatment was associated with a reduction in markers of the senescence-associated secretory phenotype (SASP). mdpi.com Furthermore, this compound has been identified as a senolytic agent, capable of selectively inducing apoptosis in senescent cells. mdpi.com
Table 4: this compound Research in Age-Related Biological Processes
| Model/System | Investigated Process | Observed Effects |
|---|---|---|
| Human CD4 and CD8 T cells (in vitro) | Cellular senescence | Moderately increased telomerase activity and inhibited the onset of senescence. wikipedia.org |
| Mouse model of senescence | Senescence-associated secretory phenotype (SASP) | Reduced markers of SASP and enhanced mitochondrial function. mdpi.com |
| Senescent IMR-90 and HELF cells | Senolytic activity | Selectively induced apoptosis in senescent cells. mdpi.com |
| Various cell types (in vitro) | Telomerase activation | Activates telomerase in a telomerase-dependent manner. nih.gov |
Bone Metabolism and Osteoclastogenesis Studies
Preclinical investigations have examined the effects of this compound on bone metabolism, with a particular focus on its potential to influence bone formation and resorption processes.
In animal models of age-related bone loss, this compound treatment has been shown to improve bone formation, reduce the number of osteoclasts (cells that break down bone tissue), and enhance bone microstructure and biomechanical properties. nih.gov In vitro studies using MC3T3-E1 osteoblastic cells demonstrated that this compound promotes cell viability, osteoblastic differentiation, and mineralization. nih.govresearchgate.net The potential mechanism for these effects may involve an increase in the expression of osteoactivin. nih.gov Furthermore, this compound has been found to inhibit the formation and function of osteoclasts by targeting RANKL-induced signaling pathways, including the NF-κB and calcium pathways. frontiersin.org It also promoted the Nrf2/Keap1/ARE pathway, which is involved in scavenging reactive oxygen species. frontiersin.org In a preclinical model of postmenopausal osteoporosis, this compound was also found to prevent bone loss. frontiersin.orgnih.gov
Table 5: Preclinical Findings on this compound and Bone Metabolism
| Model System | Area of Investigation | Key Findings |
|---|---|---|
| D-galactose-treated and aged rats | Age-related bone loss | Improved bone formation, reduced osteoclast number, enhanced bone microstructure and biomechanical properties. nih.gov |
| MC3T3-E1 osteoblastic cells (in vitro) | Osteoblastic differentiation | Promoted cell viability, differentiation, and mineralization. nih.govresearchgate.net |
| Ovariectomized (OVX) mice | Postmenopausal osteoporosis | Prevented bone loss. frontiersin.orgnih.gov |
Liver Health and Fibrosis Modulation
The potential effects of this compound on liver health, including its role in modulating liver fibrosis, have been explored in preclinical studies.
In a mouse model of carbon tetrachloride-induced liver fibrosis, this compound demonstrated hepatoprotective efficacy and alleviated the progression of fibrosis. mdpi.com Animal studies have also shown that this compound can reduce high-fat diet-induced lipid accumulation in the liver. nih.govresearchgate.net The potential mechanisms for these hepatoprotective effects are thought to involve the activation of the farnesoid X receptor (FXR) signaling pathway. nih.govresearchgate.net In addition to its effects on fibrosis and lipid accumulation, this compound has been reported to have broader liver-protective properties. researchgate.net
Table 6: Investigational Effects of this compound on Liver Health in Preclinical Models
| Model System | Condition | Observed Effects |
|---|---|---|
| Carbon tetrachloride-induced liver fibrosis mice | Liver fibrosis | Alleviated the progression of liver fibrosis. mdpi.com |
| High-fat diet-induced obese mice | Hepatic lipid accumulation | Reduced lipid accumulation in the liver. nih.govresearchgate.net |
Anti-Inflammatory and Antioxidative Properties
This compound has demonstrated both anti-inflammatory and antioxidative properties in a variety of preclinical models. These activities are often interconnected and contribute to its other observed biological effects.
The anti-inflammatory effects of this compound have been attributed to its ability to inhibit the production of pro-inflammatory cytokines such as IL-1β, IL-6, and IL-12. mdpi.com It has also been shown to suppress the NLRP3 inflammasome, a key component of the inflammatory response. mdpi.com In a mouse model of spinal cord injury, this compound reduced the inflammatory response at the injury site. nih.gov
In terms of its antioxidative properties, this compound has been shown to up-regulate total antioxidant capacity and superoxide (B77818) dismutase activity in a mouse model of senescence. nih.govspandidos-publications.com In a mouse model of Alzheimer's disease, this compound reduced oxidative stress by decreasing levels of reactive oxygen species (ROS) and lipid peroxidation. researchgate.netnih.gov The mechanism for these antioxidant effects may be related to the activation of the Nrf2/HO-1 pathway, which plays a crucial role in regulating redox balance. researchgate.netnih.gov
Table 7: Preclinical Evidence of Anti-Inflammatory and Antioxidative Properties of this compound
| Property | Model System | Key Findings |
|---|---|---|
| Anti-inflammatory | In vitro and in vivo models | Inhibited production of pro-inflammatory cytokines (IL-1β, IL-6, IL-12). mdpi.com |
| Anti-inflammatory | Mouse model of spinal cord injury | Reduced inflammatory response at the injury site. nih.gov |
| Antioxidative | D-galactose-induced senescence mouse model | Up-regulated total antioxidant capacity and superoxide dismutase activity. nih.govspandidos-publications.com |
Structure Activity Relationship Sar and Synthetic Derivative Research of Cycloastragenol
Elucidation of Critical Structural Motifs for Biological Activity
The biological activity of cycloastragenol (B1669396) is intrinsically linked to its unique and complex chemical structure. The core of this molecule is a cycloartane-type triterpenoid (B12794562) skeleton, which is a tetracyclic system with a distinctive 9,19-cyclopropane ring. researchgate.nettandfonline.com This rigid, steroidal framework is considered fundamental to its various pharmacological effects.
Research into the structural modifications of this compound has begun to shed light on the importance of specific functional groups and structural features. For instance, the hydroxyl groups at various positions on the steroid skeleton are key sites for metabolic reactions and chemical modifications that can significantly alter biological activity. nih.gov While extensive research is still needed to fully map the SAR, the integrity of the cycloartane (B1207475) nucleus, including the fragile 9,19-cyclopropane ring, appears to be a significant factor for many of its biological functions. tandfonline.comtpcj.org However, some studies have also explored derivatives created through the opening of this ring, suggesting that different parts of the molecule may contribute to its wide range of activities. tpcj.org Molecular docking studies have also been employed to understand the interaction of this compound with biological targets, such as the protein Keap1, highlighting the importance of specific amino acid interactions with the compound's structure. researchgate.net
Design and Synthesis of this compound Analogs and Derivatives for Research
To investigate the SAR and to potentially enhance the therapeutic properties of this compound, researchers have employed various strategies to design and synthesize a range of analogs and derivatives. researchgate.netnih.gov These modifications are typically achieved through semi-synthesis, starting with this compound isolated from natural sources. yok.gov.tr
Common chemical modification strategies include:
Oxidation, Acylation, Alkylation, and Condensation: These reactions target the hydroxyl groups of this compound to produce a variety of derivatives. researchgate.nettpcj.orgnih.gov For example, acetylation with acetic anhydride (B1165640) yields acetylated derivatives. tpcj.org
Ring-Opening Reactions: The characteristic 9,19-cyclopropane ring can be opened to create derivatives like astragalosol. tpcj.org
Baeyer-Villiger Oxidation: This reaction has been used to modify the A-ring of the this compound framework, leading to the formation of 3,5-seco-triterpenoid ester derivatives. tpcj.org
Oligonucleotide Conjugation: To overcome issues like poor water solubility, this compound has been incorporated into oligonucleotides via a synthesized phosphoramidite (B1245037) module, creating novel conjugates for targeted delivery and study. frontiersin.orgnih.gov
Another powerful method for generating novel derivatives is microbial transformation . This biotechnological approach utilizes the enzymatic machinery of microorganisms, such as fungi, to perform highly specific reactions that are often difficult to achieve through conventional chemical synthesis. tandfonline.comtpcj.org Fungi like Mucor subtilissimus and Aspergillus oryzae have been shown to catalyze reactions such as hydroxylation, carbonylation, acetylation, and even ring expansion on the this compound scaffold, producing a diverse array of metabolites for biological screening. tandfonline.com For instance, Mucor subtilissimus can catalyze reactions while leaving the fragile cyclopropane (B1198618) ring intact, whereas Aspergillus oryzae can induce ring expansion. tandfonline.com
Comparative Biological Activity Profiling of this compound Derivatives
A primary goal of synthesizing this compound derivatives is to compare their biological activities against the parent compound, aiming for enhanced potency, selectivity, or novel functions. Numerous studies have screened these derivatives for a range of effects.
For example, a study involving 27 semi-synthetic this compound derivatives found that most showed protective activity against tert-butyl hydroperoxide (t-BHP)-induced cell damage, with some effectively reducing reactive oxygen species (ROS) and malondialdehyde (MDA) formation. researchgate.net In another investigation, five sapogenol analogues, including three this compound derivatives, exhibited strong inhibitory activity on the NF-κB signaling pathway, which is implicated in inflammation-induced carcinogenesis. nih.gov
Recent research has focused on novel derivatives obtained through biotransformation that act as potent telomerase activators. biorxiv.org Six such derivatives were found to enhance hTERT protein levels more effectively than this compound itself. biorxiv.org These derivatives also demonstrated enhanced NRF2 nuclear activity at significantly lower concentrations than the parent compound, leading to the upregulation of cytoprotective enzymes and mitigation of oxidative stress. biorxiv.orgbiorxiv.org Furthermore, these derivatives markedly increased the activity of the β1 and β5 subunits of the proteasome, which is crucial for maintaining protein homeostasis. biorxiv.org
The table below summarizes the comparative activities of selected this compound derivatives from various research studies.
| Derivative Type | Modification Method | Key Biological Activity Finding | Reference |
| Oxidized, Acylated, Alkylated Derivatives | Chemical Synthesis | Most derivatives inhibited t-BHP-induced cell damage; some reduced ROS and MDA formation. | researchgate.net |
| NF-κB Inhibitory Derivatives | Chemical Synthesis | Derivatives 3, 4, and 5 showed strong inhibition of NF-κB transcriptional activation. | nih.gov |
| Biotransformed Derivatives | Microbial Transformation | Six derivatives were identified as potent telomerase activators with higher activity than this compound. | biorxiv.org |
| NRF2 Activating Derivatives | Biotransformation | Derivatives 1 and 3 increased nuclear NRF2 activity at low nanomolar concentrations (0.1-0.5 nM), more potent than this compound. | biorxiv.org |
| Proteasome Enhancing Derivatives | Biotransformation | Markedly increased proteasome activity, particularly in the β1 and β5 subunits. | biorxiv.org |
| Oligonucleotide Conjugate (ON-CAG) | Solid-Phase Synthesis | Retained the renoprotective effect of this compound, reducing expression of kidney injury biomarkers KIM-1 and IL-18. | frontiersin.org |
| Metabolites from Mucor subtilissimus | Microbial Transformation | Most metabolites significantly extended the lifespan of Caenorhabditis elegans. | tandfonline.com |
Methodologies for Derivative Screening and Characterization
The evaluation of newly synthesized this compound derivatives requires a suite of sophisticated analytical and biological techniques to determine their structure and function.
Structural Characterization: The precise chemical structure of each derivative must be unequivocally established. The primary methods used for this purpose include:
Spectroscopic Techniques: Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), and Mass Spectrometry (MS), particularly High-Resolution Mass Spectrometry (HR-MS), are fundamental for elucidating the molecular structure. researchgate.nettandfonline.com
2D NMR Techniques: For complex structures, two-dimensional NMR techniques such as COSY, HMBC, HMQC, and NOESY are employed to determine the connectivity and spatial arrangement of atoms. acs.org
Biological Activity Screening: A variety of in vitro assays are used to screen derivatives for specific biological activities and to compare their potency to the parent this compound. Common methodologies include:
Cell Viability and Proliferation Assays: Assays like the CCK-8 and WST1/Xcelligence methods are used to assess the effects of derivatives on cell growth and cytotoxicity. researchgate.netmdpi.com
Reporter Gene Assays: Luciferase reporter assays are frequently used to measure the activity of specific signaling pathways, such as the inhibition of NF-κB transcriptional activity. mdpi.com
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is used to quantify the levels of specific proteins, such as cytokines (IL-1β, TNF-α) or biomarkers of cell injury (KIM-1, IL-18). frontiersin.orgtreemed.cz
Oxidative Stress Assays: The intracellular production of reactive oxygen species (ROS) is often measured using fluorescent probes like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA). mdpi.com
Proteasome Activity Assays: The activity of different proteasome subunits can be determined using specific fluorogenic substrates. biorxiv.org
Telomerase Activity Assays: Telomerase activity can be examined using methods like the telomerase activity ELISA kit. biorxiv.org
Immunoblotting (Western Blot): This technique is used to detect and quantify the levels of specific proteins involved in various cellular pathways, such as IκB, Akt, and p53, to understand the mechanism of action. mdpi.com
Pharmacokinetic and Pharmacodynamic Pk/pd Investigations of Cycloastragenol in Preclinical Systems
Absorption and Distribution Studies in Model Organisms
Preclinical research indicates that cycloastragenol (B1669396) is readily absorbed and distributed in biological systems. nih.govsci-hub.se In vitro studies using Caco-2 cell monolayers, a model for the human intestinal epithelium, have shown that this compound can pass through these cell layers via passive diffusion. nih.govselleckchem.com
Following administration in rat models, this compound has been shown to distribute to various tissues. nih.gov While the liver is a primary site of metabolism, the compound's presence has also been noted in other organs. nih.gov A comparative analysis of this compound's metabolizing capacity in different rat tissues revealed that the metabolic activity in the heart, spleen, lung, and kidney was lower than that observed in the liver. nih.govspandidos-publications.com Dietary supplementation in mice has been found to increase the expression of telomerase reverse transcriptase (TERT), a target of this compound, in tissues including the bone marrow, lungs, heart, brain, and liver. nih.gov
The oral bioavailability of this compound has been quantified in rat models. One study reported an oral bioavailability of approximately 25.70% when administered at a dose of 10 mg/kg. researchgate.netfrontiersin.orgtandfonline.comnih.gov This is notably higher than that of its precursor, astragaloside (B48827) IV, which has a reported bioavailability of 2.2%. frontiersin.orgtandfonline.com Despite its efficient absorption through the intestinal epithelium, the oral bioavailability of this compound may be limited by extensive first-pass metabolism in the liver. nih.govspandidos-publications.com
Pharmacokinetic parameters of this compound have been determined in rats following oral administration at different doses. The time to reach maximum plasma concentration (Tmax) and the elimination half-life (t1/2) have been documented. sci-hub.seselleckchem.com
Table 1: Pharmacokinetic Parameters of this compound in Rats After Single Oral Administration
| Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | t1/2 (h) |
|---|---|---|---|
| 10 | 2.06 ± 0.58 | 180.95 ± 48.01 | 5.23 ± 1.55 |
| 20 | 1.48 ± 0.36 | 316.32 ± 55.23 | 7.33 ± 3.03 |
| 40 | 2.35 ± 1.17 | 566.67 ± 71.66 | 6.06 ± 3.42 |
Data represents mean ± standard deviation. Source: sci-hub.seselleckchem.comtandfonline.com
Metabolism and Excretion Pathways in Preclinical Organisms
This compound undergoes extensive metabolism in preclinical models. researchgate.netnih.gov In rats, it is metabolized widely, with several phase I metabolites identified in feces, urine, and bile. researchgate.nettandfonline.com However, no phase II metabolites were detected in one study. researchgate.netnih.gov The primary metabolic reactions include hydroxylation. researchgate.net In vitro studies with rat and human liver microsomes showed that this compound is rapidly metabolized. frontiersin.orgresearchgate.net After a 30-minute incubation, only 17.4% and 8.2% of the initial amount of this compound remained in rat and human liver microsomes, respectively. nih.govspandidos-publications.comresearchgate.net
Excretion of this compound and its metabolites occurs through both renal and fecal routes. selleckchem.comresearchgate.nettandfonline.comnih.gov Studies in rats indicate that the compound is eliminated predominantly by the kidney. researchgate.nettandfonline.comnih.gov Evidence also suggests the possibility of an enterohepatic circulation of this compound in rats. selleckchem.comresearchgate.nettandfonline.comnih.gov Following oral administration, the majority of the compound is excreted in the feces (10.6% within 24 hours), while after intravenous injection, it is primarily found in the bile (1.73% within 12 hours), further supporting the occurrence of enterohepatic circulation and significant metabolism in the liver or intestinal tract. tandfonline.com
Temporal Dynamics of Molecular and Cellular Effects
The molecular and cellular effects of this compound have been observed to occur over various timeframes in preclinical studies. As a known telomerase activator, its effects are linked to the modulation of telomerase activity and related pathways. selleckchem.commdpi.com
In neuronal cells, this compound has been shown to induce telomerase activity. selleckchem.com Studies have also demonstrated its ability to activate the cAMP response element binding (CREB) protein and induce the expression of Bcl-2, a CREB-regulated gene, in primary cortical neurons. selleckchem.com The temporal dynamics of these effects can be seen in studies where treatment for specific durations leads to measurable changes. For example, oral administration for seven days was sufficient to produce behavioral effects in mouse models of depression. selleckchem.com In a model of Alzheimer's disease in rats, daily oral administration for three weeks resulted in improved behavioral performance and neuroprotective effects. researchgate.netrjpbr.com These effects were associated with the modulation of oxidative stress, inflammation, and apoptosis markers, including Nrf2, NF-κB, and caspases. researchgate.netrjpbr.com
Longer-term administration has also been investigated. In a study on traumatic brain injury in aged mice, prolonged administration of this compound was found to reduce the secretion of senescence-associated secretory phenotype (SASP) factors like MMP9, SDF1, and IL-6. mdpi.com It also dose-dependently inhibited the phosphorylation of key proteins in the PI3K/AKT/mTOR signaling pathway, which is involved in cellular senescence. mdpi.com Furthermore, studies have shown that this compound can modulate the mitogen-activated protein (MAP) kinase pathway, which is involved in cellular responses to stress. nih.gov
Analytical Methodologies for Cycloastragenol Research
Chromatographic Techniques for Separation and Quantification
Chromatography is the cornerstone of cycloastragenol (B1669396) analysis, enabling its separation from related compounds and precise measurement.
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis and quality control of this compound. food.gov.uk It is routinely used to determine the purity of this compound preparations and to quantify its presence in various samples. nih.gov For instance, HPLC analysis has been used to confirm purities of 99.05% and higher in refined this compound products. nih.gov
Due to this compound's weak UV absorption, standard HPLC with UV detection can be challenging. researchgate.netnih.gov To overcome this, researchers employ more universal detectors like the Evaporative Light Scattering Detector (ELSD) or the Charged Aerosol Detector (CAD). researchgate.netbdl.czvwr.com HPLC coupled with CAD (HPLC-CAD) has been effectively used for the quality control of impurities in this compound active pharmaceutical ingredients (API). core.ac.ukmdpi.com Various studies have developed specific HPLC methods, optimizing parameters such as the column, mobile phase composition, and flow rate to achieve effective separation.
| Study Focus | Column | Mobile Phase | Detector | Reference |
|---|---|---|---|---|
| Quantitative Analysis | Thermo Hypersil GOLD RP (100x4.6 mm, 5 µm) | Gradient of water (A) and acetonitrile (B52724) (B) | ELSD | bdl.cz |
| Impurity Profiling | Not specified | Gradient of acetonitrile and deionized water | CAD | mdpi.com |
| Purity Detection | Shim-pack VP-ODS C18 (250mm × 4.6mm, 5 µm) | Gradient of methanol (B129727) and water | ELSD | rsc.org |
The application of Gas Chromatography (GC) for the direct analysis of this compound is not widely reported in scientific literature. GC is generally suited for volatile or semi-volatile compounds. Being a large, non-volatile molecule, this compound requires chemical modification through a process called derivatization to increase its volatility for GC analysis. bdl.cz This process can add complexity and potential variability to the analysis. bdl.cz While some studies suggest that GC could be a potential future method for analyzing this compound-type components, its current use is limited compared to liquid chromatography techniques. sigmaaldrich.com One study on related cycloartane-type saponins (B1172615) from Astragalus species utilized GC analysis after derivatization with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). researchgate.net
Mass Spectrometry (MS) for Structural Elucidation and Quantification
Mass Spectrometry (MS) is an indispensable tool in this compound research, providing detailed information on molecular weight and structure. It is almost always coupled with a chromatographic technique for prior separation.
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful, sensitive, and selective methods for both the quantification and structural identification of this compound and its metabolites. nih.gov This technique is particularly valuable for analyzing this compound in complex biological samples like rat plasma, urine, and bile.
Researchers have developed and validated LC-MS methods for the simultaneous quantification of this compound alongside other bioactive compounds. nih.gov For example, a method using selected ion monitoring (SIM) mode was established to quantify this compound in rat plasma, detecting the ion m/z 513.3 [M+Na]⁺ in positive ion mode.
Furthermore, high-resolution mass spectrometry, such as Ultra-Performance Liquid Chromatography combined with Linear Trap Quadrupole-Orbitrap Mass Spectrometry (UPLC-LTQ-Orbitrap-MS) or Quadrupole Time-of-Flight Mass Spectrometry (RRLC-QTOF/MS), has been instrumental in identifying impurities and metabolites. mdpi.comsigmaaldrich.com In one study, UPLC-LTQ-Orbitrap-MS was used to identify 15 impurities in this compound API. core.ac.ukmdpi.com Another investigation successfully characterized 82 metabolites of this compound in rat body fluids and tissues using UHPLC-Q-Exactive Orbitrap MS.
| Technique | Application | Key Findings | Reference |
|---|---|---|---|
| SPE-HPLC-MS | Quantification in rat plasma | Developed a sensitive method for pharmacokinetic studies. | |
| UPLC-LTQ-Orbitrap-MS | Impurity identification | Identified and characterized 15 impurities in this compound API. | core.ac.ukmdpi.com |
| UHPLC-Q-Exactive Orbitrap MS | Metabolite screening | Identified 82 metabolites in vivo and in vitro. | |
| RRLC-QTOF/MS | Analysis of chemical changes | Characterized six cycloastragenols as differential metabolites in raw vs. processed Astragali Radix. | sigmaaldrich.com |
Similar to GC, the use of Gas Chromatography-Mass Spectrometry (GC-MS) for this compound analysis is uncommon. The inherent non-volatility of the compound poses a significant challenge. bdl.cz While GC-MS is a powerful tool for analyzing volatile organic compounds, its application to large triterpenoids like this compound would necessitate derivatization to make the analyte suitable for gas-phase analysis. nih.gov The literature indicates that LC-MS is the overwhelmingly preferred method for mass spectrometric analysis of this compound. nih.gov
Spectroscopic Techniques for Characterization
Spectroscopic methods are crucial for the definitive structural elucidation of this compound and its related compounds, such as impurities or metabolites isolated during research. food.gov.ukmdpi.com These techniques provide detailed information about the molecule's atomic composition and connectivity.
Nuclear Magnetic Resonance (NMR) spectroscopy, including proton NMR (¹H NMR) and carbon-13 NMR (¹³C NMR), is used to map the carbon-hydrogen framework of the molecule. mdpi.com These analyses, often supported by two-dimensional NMR techniques (like COSY, HSQC, and HMBC), allow scientists to piece together the complex cycloartane (B1207475) structure and confirm the identity of newly isolated compounds. For example, NMR data was used to elucidate the structures of two new rare 10,19-secocycloartane triterpenoids found as impurities in a this compound sample. researchgate.netmdpi.com
In addition to NMR, other spectroscopic techniques such as Infrared (IR) spectroscopy and UV spectroscopy are employed to identify specific functional groups and spectral characteristics of the molecule. Mass spectrometry (MS) itself is a key spectroscopic tool used in conjunction with NMR to confirm the molecular weight and fragmentation patterns, which are vital for structural confirmation. food.gov.uk
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural elucidation of this compound. Through one-dimensional (1D) and two-dimensional (2D) NMR experiments, researchers can confirm the distinct cycloartane-type triterpenoid (B12794562) structure. The 1H-NMR spectrum of this compound displays characteristic signals that are crucial for its identification. Notably, two doublets in the upfield region, typically around δ 0.16 and δ 0.54 ppm, are characteristic of the methylene (B1212753) protons (H-19) on the cyclopropane (B1198618) ring, a key feature of the cycloartane skeleton. mdpi.com The spectrum also shows several methyl signals corresponding to the various methyl groups in the molecule. mdpi.com
The 13C-NMR spectrum provides further structural confirmation, with signals corresponding to the 30 carbon atoms of the this compound framework. mdpi.comresearchgate.net Comparison of NMR data with that of related compounds, such as its glycoside precursor Astragaloside (B48827) IV, allows for definitive identification of the aglycone structure as this compound. mdpi.com Techniques like HSQC, HMBC, and COSY are employed to assign all proton and carbon signals unambiguously and to establish connectivity within the molecule. mdpi.com
The following table summarizes representative 1H and 13C NMR spectral data for this compound, compiled from research literature. Note that exact chemical shifts can vary slightly depending on the solvent used.
| Position | δC (ppm) | δH (ppm), J (Hz) |
|---|---|---|
| 3 | 78.8 | 3.30, m |
| 6 | 76.3 | 4.45, br s |
| 9 | 20.0 | - |
| 10 | 28.5 | - |
| 16 | 74.5 | 4.35, t (5.5) |
| 19 | 29.8 | 0.35, d (4.0); 0.58 d (4.0) |
| 20 | 87.5 | - |
| 21 | 24.2 | 1.24, s |
| 24 | 80.5 | 3.79, dd (8.0, 7.0) |
| 25 | 72.9 | - |
| 26 | 26.3 | 1.16, s |
| 27 | 27.2 | 1.26, s |
| 28 | 15.6 | 0.93, s |
| 29 | 17.7 | 0.98, s |
| 30 | 20.4 | 1.03, s |
Electrochemical Methods in this compound Analysis
Electrochemical methods, such as voltammetry, offer sensitive and cost-effective alternatives for the analysis of various organic compounds. researchgate.netcolab.ws While direct electrochemical analysis specifically for this compound is not extensively documented, the application of these techniques to other triterpenoids and to complex extracts of Astragalus suggests potential utility. researchgate.netrsc.orgresearchgate.neteurekaselect.com
Research on other pentacyclic triterpenes, like oleanolic and ursolic acids, has demonstrated that they can be determined using square wave voltammetry at a glassy carbon electrode. researchgate.net This suggests that the electro-oxidation of the hydroxyl groups on the this compound molecule could potentially be used for its detection. The process would involve applying a potential to an electrode and measuring the resulting current, which is proportional to the concentration of the electroactive species.
Furthermore, electrochemical fingerprinting has been developed as a method for the quality control and origin identification of Astragalus extracts. researchgate.neteurekaselect.comscispace.com This technique uses an electrochemical workstation to record a characteristic profile, or "fingerprint," of an extract based on the collective electrochemical response of its components. eurekaselect.com Although this method analyzes the extract as a whole rather than quantifying individual compounds like this compound, it demonstrates the applicability of electrochemical principles to the analysis of the matrices from which this compound is derived. researchgate.neteurekaselect.com The development of a specific electrochemical sensor or a voltammetric method for this compound could offer a novel approach for its quantification in various samples.
Sample Preparation Strategies for Biological Matrices in Research
The analysis of this compound in biological matrices such as plasma, cells, or tissues requires effective sample preparation to extract the compound and remove interfering substances. The chosen strategy often depends on the nature of the biological sample and the subsequent analytical technique.
For cellular studies, sample preparation typically involves harvesting and lysing the cells. For instance, in studies investigating the effects of this compound on neuronal cells, cells are treated and then lysed using a suitable buffer (e.g., RIPA buffer) to release intracellular contents for subsequent analysis like Western blotting. karger.com In other protocols, after treatment, cell pellets are harvested, fixed (e.g., in 10% buffered formalin), dehydrated, and embedded in paraffin (B1166041) for histological or immunofluorescence analysis. nih.gov
When this compound is obtained from its natural source, Astragalus root, or from its glycoside, Astragaloside IV, specific extraction and hydrolysis procedures are necessary. The Smith degradation method is a common chemical process used to hydrolyze Astragaloside IV to yield this compound. mdpi.comtpcj.org This multi-step process involves oxidation with sodium periodate (B1199274), reduction with sodium borohydride (B1222165), and finally, mild acid hydrolysis. mdpi.com Following hydrolysis, liquid-liquid extraction with a solvent like ethyl acetate (B1210297) is used to separate the more lipophilic this compound from the aqueous reaction mixture. google.com
For extraction from plant material, ultrasonication with a solvent such as methanol is a common technique to efficiently extract saponins and their aglycones. biomolther.org For pharmacokinetic studies involving plasma samples, a validated method for extracting this compound has been developed, which is crucial for accurately measuring its concentration in systemic circulation. sci-hub.se These preparation strategies are essential for obtaining clean, concentrated samples suitable for analysis by methods like HPLC-MS/MS, ensuring accurate and reliable research findings. mdpi.com
Advanced Research Methodologies and Theoretical Frameworks in Cycloastragenol Studies
Omics Approaches in Cycloastragenol (B1669396) Research
"Omics" technologies offer a holistic view of the molecular landscape, enabling researchers to analyze the global changes in genes, proteins, and metabolites in response to this compound.
Transcriptomics, the study of the complete set of RNA transcripts in a cell, has been instrumental in understanding how this compound influences gene expression. nih.govdntb.gov.uaresearchgate.net A notable study utilized RNA sequencing (RNA-seq) to investigate the genome-wide transcriptional responses to this compound in Arabidopsis thaliana calli. nih.govdntb.gov.uaresearchgate.net The aim was to uncover the effects of CAG on various plant signaling mechanisms and its potential to help plants manage environmental stress. nih.govdntb.gov.ua
In this research, a total of 22,593 unigenes were identified, with 1,045 of these showing differential expression between the this compound-treated and control samples. nih.govdntb.gov.uaresearchgate.net These differentially expressed genes were associated with 213 Gene Ontology (GO) terms and were mapped to 118 Kyoto Encyclopedia of Genes and Genomes (KEGG) pathways. nih.govdntb.gov.ua The up-regulated genes were primarily involved in cellular and metabolic processes, as well as responses to stimuli. nih.govdntb.gov.ua Specifically, genes related to defense signaling pathways, such as those for cytochrome P450s transporters, the antioxidant system, and stress-responsive protein families, were significantly upregulated. nih.govdntb.gov.uaresearchgate.net
The study involved sequencing two cDNA libraries from A. thaliana calli, one treated with 1µM this compound and a control. nih.gov This resulted in approximately 63 million and 70 million sequence reads from the control and CAG-treated samples, respectively. nih.gov After filtering and mapping, about 21,000 genes, corresponding to an average of 34,000 transcripts per sample, were identified. nih.gov The differential expression of 1,045 genes was determined with a p-value of less than 0.05. nih.gov The results were validated using quantitative real-time polymerase chain reaction (qRT-PCR), which showed a strong linear relationship with the RNA-seq data. nih.gov
Table 1: Summary of Transcriptomic Analysis of this compound in A. thaliana
| Metric | Value |
|---|---|
| Total Unigenes Detected | 22,593 |
| Differentially Expressed Unigenes | 1,045 |
| Associated GO Terms | 213 |
| Mapped KEGG Pathways | 118 |
| Upregulated Gene Functions | Cellular processes, metabolic processes, response to stimulus, defense signaling |
Proteomics focuses on the large-scale study of proteins, particularly their structures and functions. A key aspect of proteomics is the analysis of post-translational modifications (PTMs), which are chemical modifications that occur after a protein has been synthesized. nih.govnih.govthermofisher.com PTMs, such as phosphorylation, glycosylation, and ubiquitination, play a critical role in regulating protein activity, localization, and interaction with other molecules. thermofisher.comfrontiersin.org
While direct, large-scale proteomic studies specifically detailing the global post-translational modifications induced by this compound are not extensively documented in the available research, the known mechanisms of CAG suggest an influence on these processes. For instance, this compound has been shown to be involved in regulating key cellular signaling pathways like ERK/JNK, Wnt/β-catenin, and AKT1-mTOR-RPS6KB1. biorxiv.org These pathways are heavily reliant on PTMs, particularly phosphorylation, to transmit signals. Therefore, it is plausible that this compound's effects are mediated, at least in part, through the modulation of the phosphorylation status of key proteins within these cascades. Further proteomic research is necessary to create a detailed map of the PTMs affected by this compound.
Metabolomics is the scientific study of the set of small molecules (metabolites) present within an organism, cell, or tissue. A study utilizing a non-targeted metabolomics approach based on rapid resolution liquid chromatography coupled with quadruple time-of-flight mass spectrometry (RRLC-Q/TOF-MS) investigated the chemical changes in Astragali Radix as a result of roasting. frontiersin.org This analysis identified 63 compounds, including six cycloastragenols, as differential metabolites between the raw and processed herb. frontiersin.org While this study focused on the chemical transformation of related compounds rather than the direct metabolic effect of this compound in a biological system, it highlights the utility of metabolomics in identifying and characterizing this compound and its derivatives.
Another study investigated the metabolism of this compound in rats and found that it could be widely metabolized in vivo. tandfonline.com Seven phase I metabolites were identified in feces, six in urine, and one in bile, although no phase II metabolites were found. tandfonline.com This indicates that this compound undergoes significant metabolic transformation in the body. Furthermore, research on the metabolism of astragaloside (B48827) IV, a precursor to this compound, by human gut microbiota revealed that bacteria like bifidobacteria and lactic acid bacteria can convert astragaloside IV into this compound through different metabolic pathways. oup.com
Single-cell multiomics analysis allows for the comprehensive molecular analysis of individual cells, providing a high-resolution view of cellular heterogeneity and function. This approach has been used to investigate the antitumor effects of this compound. researchgate.netbmj.comresearchgate.net In a study on a mouse model of colon cancer, single-cell multiomics sequencing, combining single-cell RNA sequencing (scRNA-seq) and single-cell assay for transposase-accessible chromatin using sequencing (scATAC-seq), was employed. researchgate.netbmj.com
The results demonstrated that this compound promoted the presentation of tumor cell-surface antigens and enhanced the killing function of CD8+ T cells. bmj.com Mechanistically, it was found that this compound binds to cathepsin B, inhibiting the lysosomal degradation of the major histocompatibility complex I (MHC-I) and promoting its aggregation on the cell membrane. bmj.com This leads to enhanced tumor antigen presentation. bmj.com The combination of this compound with a PD-1 antibody was also shown to effectively boost the tumor-killing ability of CD8+ T cells. bmj.com Another study using multiomics analysis identified that this compound can target and activate the expression of Fpr2, which in turn regulates the TLR4/NF-κB signaling pathway to reduce neuroinflammation in a model of Parkinson's disease. nih.gov
Table 2: Key Findings from Single-Cell Multiomics Analysis of this compound
| Finding | Method | Model | Implication |
|---|---|---|---|
| Promoted tumor cell-surface antigen presentation | scRNA-seq & scATAC-seq | Mouse colon cancer | Enhanced anti-tumor immunity |
| Enhanced killing function of CD8+ T cells | scRNA-seq | Mouse colon cancer | Increased cancer cell destruction |
| Inhibited lysosomal degradation of MHC-I | Mechanistic studies | In vitro | Boosted antigen presentation |
Computational Modeling and Molecular Dynamics Simulations
Computational modeling and molecular dynamics (MD) simulations are powerful tools for studying the behavior of biological systems at an atomic level. acs.orgmdpi.comuic.eduohsu.edu These methods can predict how a molecule like this compound might interact with its protein targets, providing insights that can guide further experimental research. ebi-edu.com
Ligand-protein docking is a computational technique that predicts the preferred orientation of a molecule (the ligand) when bound to a protein to form a stable complex. rasayanjournal.co.inmdpi.comnih.govjscimedcentral.com This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action. ebi-edu.comfrontiersin.org
In the context of this compound, docking studies could be used to predict its binding affinity and interaction with various protein targets. For example, given the finding from single-cell multiomics that this compound binds to cathepsin B, docking simulations could be employed to model this interaction in detail. bmj.com This would involve generating a 3D model of the this compound-cathepsin B complex and analyzing the specific amino acid residues involved in the binding. Such studies can provide a structural basis for the observed biological effects and can also be used to design more potent and specific derivatives of this compound. While specific docking studies for this compound are not detailed in the provided search results, the principles of this methodology are well-established and highly applicable to future research on this compound.
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling and virtual screening are powerful computational tools used to identify potential biological targets of a molecule and to discover new lead compounds. mdpi.com A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target.
In the context of this compound and its derivatives, pharmacophore-based virtual screening has been employed to identify potential inhibitors for specific enzymes. researchgate.net For instance, a study focused on histone deacetylase 3 (HDAC3), a target implicated in various diseases, utilized pharmacophore modeling based on known HDAC3 inhibitors. researchgate.net This model was then used to screen for compounds with similar pharmacophoric features, leading to the identification of potential new inhibitors. researchgate.net
Virtual screening can also be applied in a reverse manner, where a known active molecule like this compound is used to screen databases of biological targets to identify which proteins it might interact with. mdpi.com This approach, sometimes referred to as target fishing, helps in elucidating the mechanism of action of natural products. mdpi.com For example, a loop-based and AGO-incorporated virtual screening model was developed to screen for small molecules that could target specific miRNA-mRNA interactions, identifying this compound as a potential candidate among others. nih.gov
Molecular docking, a key component of virtual screening, predicts the preferred orientation of a molecule when bound to a target protein. mdpi.com Studies have used molecular docking to simulate the interaction between this compound and its potential targets, such as Keap1 and the human telomerase reverse transcriptase (hTERT). researchgate.net These simulations provide insights into the binding modes and the specific amino acid residues involved in the interaction. researchgate.net
The general workflow of pharmacophore-based virtual screening in this compound research often involves:
Hypothesis Generation: Creating a pharmacophore model based on a set of active compounds or the binding site of a target protein.
Database Screening: Searching large compound libraries for molecules that match the pharmacophore model.
Docking and Scoring: Using molecular docking to predict the binding affinity and pose of the hit compounds.
In Vitro/In Vivo Validation: Experimentally testing the most promising candidates to confirm their biological activity.
| Computational Technique | Application in this compound Research | Example Finding | Reference |
|---|---|---|---|
| Pharmacophore Modeling | Identify novel inhibitors for specific targets like HDAC3. | A pharmacophore model was built based on known HDAC3 inhibitors to screen for new potential inhibitors. | researchgate.net |
| Virtual Screening | Screening for small molecules targeting miRNA-mRNA interactions. | Identified this compound as a potential molecule targeting miR-214-ATF4 mRNA interactions. | nih.gov |
| Molecular Docking | Predicting the binding mode of this compound with target proteins. | Simulated the interaction of this compound with Keap1 and hTERT. | researchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. taylorandfrancis.com These models are valuable for predicting the activity of newly designed compounds and for understanding which structural features are crucial for their biological effects. taylorandfrancis.comtiikmpublishing.com
In the study of this compound and its derivatives, QSAR models can be developed to guide the synthesis of new analogues with enhanced activity. For example, a 3D-QSAR model was developed using a set of HDAC3 inhibitors, which showed good predictive ability with a high regression coefficient (R²) and predictive coefficient (Q²). researchgate.net Such models can help in predicting the activity of new this compound derivatives before they are synthesized, saving time and resources. researchgate.nettaylorandfrancis.com
The development of a QSAR model typically involves the following steps:
Data Set Collection: A set of compounds with known biological activities is compiled.
Molecular Descriptor Calculation: Various physicochemical and structural properties (descriptors) of the molecules are calculated.
Model Building: A mathematical model is created using statistical methods like multiple linear regression or partial least squares to correlate the descriptors with the biological activity.
Model Validation: The predictive power of the model is assessed using internal and external validation techniques. tiikmpublishing.com
While specific QSAR studies focusing solely on this compound are not extensively detailed in the provided results, the principles of QSAR are widely applied to natural product derivatives to optimize their therapeutic properties. mdpi.commdpi.com
| QSAR Model Component | Description | Relevance to this compound Research | Reference |
|---|---|---|---|
| Molecular Descriptors | Numerical representations of a molecule's chemical and physical properties. | Used to quantify the structural features of this compound derivatives that influence their biological activity. | taylorandfrancis.com |
| Statistical Methods | Techniques like multiple linear regression or partial least squares used to build the model. | To establish a mathematical equation linking the descriptors of this compound derivatives to their activity. | tiikmpublishing.com |
| Model Validation | Assessing the robustness and predictive power of the QSAR model. | Ensures that the developed model for this compound derivatives is reliable for predicting the activity of new compounds. | tiikmpublishing.com |
Gene Editing Technologies (e.g., CRISPR/Cas9) for Mechanism Elucidation
Gene editing technologies, particularly the CRISPR/Cas9 system, have revolutionized the study of gene function and have significant potential for elucidating the mechanisms of action of bioactive compounds like this compound. synthego.comcrisprtx.com CRISPR/Cas9 allows for precise modifications of the genome, such as gene knockouts or knock-ins, to study the role of specific genes in a biological process. synthego.comnih.gov
While direct applications of CRISPR/Cas9 to study this compound's mechanism are emerging, this technology offers a powerful approach to validate the targets and pathways identified through other methods like pharmacophore modeling and systems biology. x-mol.networmbase.org For example, if a study suggests that this compound exerts its effects through a particular protein, CRISPR/Cas9 can be used to knock out the gene encoding that protein. If the effects of this compound are diminished or absent in the knockout cells, it provides strong evidence for the involvement of that protein in the compound's mechanism of action. synthego.com
The CRISPR/Cas9 system consists of two main components:
Cas9 nuclease: An enzyme that cuts the DNA. nih.gov
Guide RNA (gRNA): A short RNA molecule that directs the Cas9 nuclease to a specific target sequence in the genome. nih.gov
Once a double-strand break is created by Cas9, the cell's natural DNA repair mechanisms, either non-homologous end joining (NHEJ) or homology-directed repair (HDR), can be harnessed to introduce the desired genetic modifications. nih.govfrontiersin.org
Systems Biology Approaches to this compound Action
Systems biology provides a holistic view of how a compound like this compound affects the intricate network of molecular interactions within a cell or organism. researchgate.net Instead of focusing on a single target or pathway, systems biology integrates data from various "omics" technologies (e.g., genomics, transcriptomics, proteomics, metabolomics) to understand the global effects of the compound. nih.gov
Network pharmacology is a key systems biology approach that has been applied to study this compound and its parent compound, Astragaloside IV. nih.govfrontiersin.org This approach involves constructing and analyzing biological networks to identify the multiple targets and pathways that a compound modulates. nih.govnih.gov
Studies using network pharmacology have identified potential targets of this compound and its metabolites in various disease contexts. nih.govfrontiersin.orgnih.gov For example, in the context of Alzheimer's disease, network pharmacology combined with single-nucleus RNA sequencing identified Phosphodiesterase 4B (PDE4B) as a key target through which this compound may regulate microglial function. nih.gov Similarly, in the context of intracerebral hemorrhage, a network pharmacology strategy suggested that this compound and its metabolite, 3-epi-cycloastragenol, may exert their effects by binding to targets like PTK2, CDC42, and CSF1R. nih.govnih.gov
A typical systems biology workflow for studying this compound might include:
Data Acquisition: Generating high-throughput data (e.g., RNA-seq, proteomics) from cells or tissues treated with this compound.
Network Construction: Building protein-protein interaction networks and identifying the components that are significantly affected by the compound.
Pathway and Functional Enrichment Analysis: Identifying the biological pathways and functions that are over-represented among the affected network components. bmj.com
Hypothesis Generation and Validation: Formulating new hypotheses about the compound's mechanism of action, which can then be tested experimentally. nih.gov
Current Challenges and Future Directions in Cycloastragenol Research
Elucidation of Unexplored Mechanisms and Novel Pathways
While the activation of telomerase is a primary mechanism attributed to cycloastragenol (B1669396), preliminary studies suggest its pharmacological effects are far more complex. nih.gov The compound is known to be involved in various signaling pathways, but a comprehensive understanding remains elusive. nih.govspandidos-publications.com
Key Research Findings:
Telomerase-Associated Pathways: this compound's activation of telomerase is linked to several signaling pathways, including the CREB, MAPK, and JAK/STAT pathways. nih.govspandidos-publications.com Specifically, it has been shown to induce the expression of Janus kinase 2 (JAK2) and signal transducer and activator of transcription 5b (STAT5b), leading to increased expression of telomerase reverse transcriptase (TERT). spandidos-publications.com The Src/MEK/ERK pathway is also implicated in this compound-induced ERK phosphorylation and subsequent telomerase activation. spandidos-publications.comresearchgate.net
Non-Telomerase Pathways: Research indicates that this compound's effects extend beyond telomerase activation. It has been shown to directly stimulate the farnesoid X receptor (FXR) to improve conditions like hepatitis and indirectly stimulate 5' adenosine (B11128) monophosphate-activated protein kinase (AMPK) to reduce inflammation. spandidos-publications.comresearchgate.net Additionally, it can inhibit the DNA-binding activity of STAT3 in human gastric tumor cells and upregulate SIRT1 expression, which in turn suppresses neuroinflammation. frontiersin.orgresearchgate.net A recent study also identified this compound as a novel senolytic agent that induces apoptosis in senescent cells by inhibiting Bcl-2 anti-apoptotic proteins and the PI3K/AKT/mTOR pathway. mdpi.com
Development and Application of Advanced Preclinical Models
To better translate in vitro findings to in vivo efficacy, the development and use of more sophisticated preclinical models are crucial. While traditional cell culture and animal models have provided valuable initial data, they often fall short of fully recapitulating the complexity of human diseases. nih.govresearchgate.net
Advancements in Preclinical Models:
In Vitro Models: The Caco-2 cell monolayer model has been instrumental in studying the intestinal absorption and metabolism of this compound, revealing its rapid passage via passive diffusion. nih.govresearchgate.net Researchers are also utilizing primary cell cultures, such as human keratinocytes and neuronal cells, to investigate specific cellular responses to the compound. nih.govkarger.com
In Vivo Models: A variety of animal models have been employed to study the effects of this compound, including mouse models of asthma, spinal cord injury, and lung cancer brain metastases. frontiersin.orgfrontiersin.orgspandidos-publications.com These models have been crucial in demonstrating the compound's anti-inflammatory, neuroprotective, and radiosensitizing properties.
Organoid Cultures: A promising new frontier in preclinical research is the use of organoids. These three-dimensional cell cultures more closely mimic the architecture and functionality of human organs. tandfonline.com Recently, colorectal cancer organoids have been used to assess the antitumor effects of this compound, revealing its ability to enhance antigen presentation in cancer cells. tandfonline.combmj.com Airway organoids have also been used to show that this compound can reduce epithelial barrier damage. traditionalmedicineconference.com
Computational Models: Molecular docking and molecular dynamics simulations are increasingly being used to predict the binding interactions between this compound and its molecular targets. spandidos-publications.comnih.gov These computational approaches help to elucidate the mechanisms of action at a molecular level and can guide the design of more potent derivatives. researchgate.net
Identification of Novel Molecular Targets
Beyond its known interactions, identifying novel molecular targets of this compound is a key area of future research. This will not only deepen our understanding of its mechanisms but also potentially expand its therapeutic applications.
Emerging Molecular Targets:
Network Pharmacology and Transcriptome Analysis: Modern techniques like network pharmacology and transcriptome sequencing are being employed to identify potential new targets. frontiersin.orgnih.gov For example, a study using these methods identified Phosphodiesterase 4B (PDE4B) as a target through which this compound may regulate microglial activity in the context of Alzheimer's disease. nih.govx-mol.net Transcriptome analysis in Arabidopsis thaliana has also revealed that this compound upregulates genes involved in defense signaling pathways, suggesting a potential role in enhancing stress tolerance. researchgate.netnih.govdntb.gov.ua
Direct Target Identification: Techniques like Target Responsive Accessibility Profiling have been used to identify direct binding partners of this compound. bmj.comnih.gov This approach successfully identified cathepsin B as a direct target, leading to the discovery that this compound inhibits its activity, thereby preventing the degradation of MHC-I and enhancing antitumor immunity. bmj.comnih.gov
Signaling Pathway Components: Research has pointed to several other potential molecular targets within key signaling pathways. These include RANKL, which is involved in osteoclast formation, and various components of the Nrf2/Keap1/ARE and NF-κB pathways. frontiersin.org Further validation of these targets is ongoing.
Opportunities for Synthetic Biology and Biotechnological Innovation
The natural abundance of this compound is low, making its extraction from Astragalus species inefficient and costly. tpcj.org Synthetic biology and biotechnological approaches offer promising solutions to overcome this limitation and to create novel derivatives with enhanced properties.
Innovations in Production and Modification:
Biosynthesis and Metabolic Engineering: The biosynthetic pathway of this compound is gradually being elucidated, starting from cycloartenol (B190886). mdpi.com Researchers are exploring metabolic engineering strategies in organisms like yeast to produce this compound more efficiently. Overexpression of certain transcription factors has been shown to increase the accumulation of astragalosides, the precursors to this compound. mdpi.com
Enzymatic Hydrolysis: The conversion of astragaloside (B48827) IV, a more abundant precursor, into this compound can be achieved through enzymatic hydrolysis. tpcj.org The development of highly efficient and stable enzymes, such as β-xylosidase and β-glucosidase, has made industrial-scale production of this compound more feasible, with conversion rates reaching up to 96.5%. tpcj.org
Chemical Synthesis and Modification: Chemical synthesis and modification of the this compound structure are being explored to create derivatives with improved pharmacological activities. tpcj.orgresearchgate.net Researchers have successfully synthesized numerous derivatives through reactions like oxidation, alkylation, and acylation, with some showing enhanced protective effects against oxidative stress. researchgate.netresearchgate.net
Integration with Emerging Research Paradigms and Technologies
The future of this compound research will be shaped by its integration with broader, emerging scientific paradigms and technologies. This includes a shift towards systems biology and the adoption of multi-omics approaches.
Future Research Integration:
Systems Biology and Network Pharmacology: A systems-level understanding of how this compound affects the complex network of cellular processes is essential. Network pharmacology, which integrates data from genomics, proteomics, and metabolomics, is a powerful tool for this purpose. frontiersin.orgnih.govmdpi.com It allows for the prediction of drug-target interactions and the elucidation of the mechanisms underlying the compound's effects on a holistic level.
Single-Cell Analysis: Single-cell multi-omics sequencing provides unprecedented resolution to study the heterogeneous responses of individual cells to this compound. bmj.comnih.gov This technology has already been used to demonstrate that this compound promotes the presentation of tumor cell-surface antigens and enhances the killing function of CD8+ T cells. bmj.comnih.gov
Personalized Medicine: As our understanding of the molecular mechanisms of this compound deepens, there may be opportunities to apply it in a more personalized manner. Identifying biomarkers that predict a patient's response to this compound could lead to more effective and targeted therapeutic strategies in the future.
Q & A
Basic Research Question
- Cell Models : Human embryonic kidney (HEK) cells and primary cortical neurons are commonly used to assess telomerase activation and neuroprotective effects. This compound (0.3–10 µM) induces CREB phosphorylation and increases tert (telomerase reverse transcriptase) mRNA expression in these systems .
- Animal Models : Rodent models, including Aβ-induced Alzheimer’s disease (AD) mice and aluminum chloride-induced AD rats, are employed to evaluate neuroprotection. This compound (25 mg/kg) improves hippocampal structure and reduces oxidative stress markers in these models .
Which molecular techniques are used to assess telomere length and telomerase activity in this compound-treated cells?
Basic Research Question
- Telomere Length : Quantitative PCR (qPCR) and fluorescence in situ hybridization (FISH) are standard for measuring telomere dynamics. For example, qPCR revealed telomere elongation in HEK cells after 3–6 days of treatment with 0.3–10 µM this compound .
- Telomerase Activity : The Telomeric Repeat Amplification Protocol (TRAP) assay is widely used. Studies in T-cells and neuronal cells show moderate telomerase activation at 0.1–1 µM concentrations .
How does this compound modulate the Nrf2/Keap1/ARE pathway in mitigating oxidative stress in neurodegenerative models?
Advanced Research Question
this compound upregulates Nrf2 and its downstream target heme oxygenase-1 (HO-1), reducing reactive oxygen species (ROS) and lipid peroxidation (LPO) in Aβ-injected mouse brains. Western blotting and immunofluorescence confirmed increased Nrf2/HO-1 expression, correlating with improved cognitive function . Methodological Note : Use antioxidant response element (ARE)-luciferase reporter assays to validate pathway activation.
What mechanisms underlie this compound's dual pro-apoptotic and pro-autophagic effects in cancer cells?
Advanced Research Question
In non-small cell lung cancer (NSCLC) cells, this compound activates AMPK/ULK1/mTOR signaling, inducing protective autophagy while promoting apoptosis via caspase-3 cleavage. Dose-dependent effects (10–50 µM) were observed, with autophagy inhibition exacerbating apoptosis, suggesting context-dependent therapeutic outcomes . Experimental Design : Combine this compound with autophagy inhibitors (e.g., chloroquine) to dissect mechanism interplay.
What are the common concentrations and treatment durations used in cell-based studies of this compound?
Basic Research Question
- Cell Viability : 0.1–10 µM for 24–72 hours in viability assays (e.g., MTT). Higher concentrations (>20 µM) induce cytotoxicity in cancer cells .
- Gene Expression : 0.3–3 µM for 6–48 hours to upregulate BDNF and BCL2 in neuronal models .
How do pharmacokinetic challenges of this compound, such as low bioavailability, impact experimental design?
Advanced Research Question
Oral bioavailability is ~25% in rats due to poor absorption. Liposomal formulations improve bioavailability by 2–3 fold, as shown in HPLC-MS pharmacokinetic studies . Recommendation : Use nano-delivery systems (e.g., liposomes) in in vivo studies to enhance translational relevance.
What conflicting data exist regarding this compound's efficacy in telomere lengthening across different cell types?
Advanced Research Question
While this compound extends telomeres in CD4+/CD8+ T-cells and HEK cells , no significant effects were observed in fibroblasts or epithelial cells. Discrepancies may arise from cell-specific telomerase expression levels . Analysis Tip : Perform telomerase activity assays alongside telomere length measurements to resolve contradictions.
Which signaling pathways (e.g., AKT1-RPS6KB1) are implicated in this compound's cardioprotective effects?
Basic Research Question
this compound inhibits AKT1-RPS6KB1 signaling in rat myocardial injury models, enhancing autophagy and reducing fibrosis. Western blotting revealed downregulation of phosphorylated RPS6KB1 after 4 weeks of treatment (10 mg/kg/day) .
How does this compound interact with inflammatory pathways like NF-κB in osteoclastogenesis?
Advanced Research Question
In osteoclasts, this compound (5–20 µM) suppresses RANKL-induced NF-κB nuclear translocation, reducing TRAP+ multinucleated cell formation. Transcriptomic analysis (RNA-seq) and luciferase reporter assays validated NF-κB pathway inhibition .
What are the implications of this compound's dose-dependent effects on cellular viability and apoptosis?
Advanced Research Question
Low doses (1–10 µM) promote cell survival in neurons via CREB/BDNF upregulation, while high doses (>20 µM) induce apoptosis in cancer cells through caspase-3 activation. Dual-dose studies are critical for context-specific applications . Methodology : Use Annexin V/PI flow cytometry to quantify apoptosis-autophagy crosstalk.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
